2',4'-Dimethoxyacetoacetanilide
Description
The exact mass of the compound 2',4'-Dimethoxyacetoacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2',4'-Dimethoxyacetoacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethoxyacetoacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUCASGTZCNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066108 | |
| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
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Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16715-79-0 | |
| Record name | N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-79-0 | |
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| Record name | 2',4'-Dimethoxyacetoacetanilide | |
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| Record name | 2',4'-Dimethoxyacetoacetanilide | |
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| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
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| Record name | 2',4'-dimethoxyacetoacetanilide | |
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| Record name | 2',4'-Dimethoxyacetoacetanilide | |
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Foundational & Exploratory
Physicochemical properties of 2',4'-Dimethoxyacetoacetanilide
An In-Depth Technical Guide to the Physicochemical Characterization of 2',4'-Dimethoxyacetoacetanilide
Abstract
2',4'-Dimethoxyacetoacetanilide (CAS No. 16715-79-0) is an organic compound belonging to the acetoacetanilide class.[1] Compounds within this family are notable for their roles as crucial intermediates in the synthesis of organic pigments and as versatile building blocks in the development of pharmaceutical agents.[2][3] Given its structural features, including the reactive acetoacetyl moiety and the substituted aromatic ring, 2',4'-dimethoxyacetoacetanilide holds significant potential for applications in materials science and medicinal chemistry. This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only standard analytical protocols but also the scientific rationale behind these experimental choices. By outlining the methodologies for determining its fundamental properties, this document serves as a foundational resource for enabling its effective use in research and development.
Molecular Identity and Structure
The initial step in characterizing any chemical entity is to establish its precise molecular identity. 2',4'-Dimethoxyacetoacetanilide is systematically named N-(2,4-dimethoxyphenyl)-3-oxobutanamide. Its core structure consists of an acetoacetic acid amide linked to a 2,4-dimethoxyaniline moiety. This combination of a β-ketoamide system and an electron-rich aromatic ring dictates its chemical reactivity and physical properties.
Table 1: Chemical Identifiers for 2',4'-Dimethoxyacetoacetanilide
| Identifier | Value | Source |
| CAS Number | 16715-79-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-oxobutanamide | [1] |
| Synonyms | 2,4-Dimethoxyacetoacetanilide | [1] |
Core Physicochemical Properties: A Framework for Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its application, from predicting its behavior in a reaction vessel to its formulation into a final product. As detailed experimental data for 2',4'-dimethoxyacetoacetanilide is not broadly published, this section provides robust, validated protocols for determining these essential characteristics.
Physical State and Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. Based on analogous structures like 2',4'-dimethylacetoacetanilide (m.p. 88-91°C) and 2',5'-dimethoxyacetoacetanilide (m.p. 67-68°C), 2',4'-dimethoxyacetoacetanilide is expected to be a white to off-white crystalline solid at room temperature.[4][5]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15°C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Solubility Profile
Solubility is a determining factor for a compound's utility in synthesis (choice of solvent), purification (crystallization), and pharmaceutical formulation (bioavailability). A comprehensive solubility profile across a range of solvents with varying polarities provides critical insight into its intermolecular forces.
Experimental Protocol: Isothermal Solubility Determination
-
System Preparation: Add an excess amount of 2',4'-dimethoxyacetoacetanilide to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Sample Collection: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent the transfer of solid particles.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6]
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Table 2: Solubility Profile Template for 2',4'-Dimethoxyacetoacetanilide
| Solvent | Relative Polarity[7] | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | 0.009 | 25 | To be determined | To be determined |
| Toluene | 0.099 | 25 | To be determined | To be determined |
| Dichloromethane | 0.309 | 25 | To be determined | To be determined |
| Acetone | 0.355 | 25 | To be determined | To be determined |
| Ethanol | 0.654 | 25 | To be determined | To be determined |
| Methanol | 0.762 | 25 | To be determined | To be determined |
| Water | 1.000 | 25 | To be determined | To be determined |
Acid-Base Properties (pKa)
The acetoacetyl group of 2',4'-dimethoxyacetoacetanilide can undergo keto-enol tautomerization, and the methylene protons (α-protons) flanked by two carbonyl groups are acidic. The pKa value quantifies this acidity and is crucial for predicting the compound's ionization state at different pH levels, which directly impacts its solubility, reactivity, and biological interactions. Predicted pKa values for similar structures are around 11.[4][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) to create a solution of known concentration.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques provide an unambiguous fingerprint of a molecule, confirming its structure and assessing its purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2',4'-dimethoxyacetoacetanilide is expected to show characteristic absorption bands corresponding to its key structural features.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3300 - 3250 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Amide I) | Stretch | 1680 - 1650 |
| C=O (Ketone) | Stretch | 1725 - 1705 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O (Ether) | Stretch | 1250 - 1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively, serving as the gold standard for structural elucidation.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) |
| -COCH₃ | Singlet | 3H | 2.1 - 2.3 |
| -COCH₂CO- | Singlet | 2H | 3.5 - 3.7 |
| -OCH₃ (x2) | Singlet | 6H | 3.8 - 4.0 |
| Aromatic-H | Multiplet | 3H | 6.5 - 7.5 |
| N-H | Broad Singlet | 1H | 8.0 - 9.0 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of a compound and for quantitative analysis.[9] A reversed-phase method is typically suitable for molecules of this polarity. The choice of a C18 column is based on its versatility for separating moderately polar organic compounds. A mobile phase of acetonitrile and water allows for the modulation of polarity to achieve optimal separation.[6]
dot
Caption: HPLC workflow for purity analysis.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid)
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or at the determined λmax.
-
Injection Volume: 10 µL
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]
-
Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][11]
-
First Aid:
Conclusion
2',4'-Dimethoxyacetoacetanilide is a compound with significant potential stemming from its versatile chemical structure. This guide establishes a comprehensive methodological framework for its complete physicochemical characterization. The determination of its melting point, solubility, pKa, and spectroscopic fingerprints is essential for ensuring its quality, predicting its behavior, and enabling its successful application in synthetic chemistry, materials science, and drug development. The protocols and rationale presented herein provide the necessary foundation for researchers to confidently and rigorously evaluate this promising molecule.
References
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Cole-Parmer. (2005). Material Safety Data Sheet - 2',4'-Dimethylacetoacetanilide. Retrieved from [Link]
-
Farmalabor Materie Prime. (2015). SAFETY DATA SHEET. Retrieved from [Link]
- Pavlović, D. D., et al. (2013). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agricultural Sciences, 58(2), 133-142.
- Al-Zaydi, K. M. (2014). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 19(8), 12594-12610.
-
PureSynth. (n.d.). 24-Dimethoxyacetoacetanilide 95.0%. Retrieved from [Link]
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LibreTexts Chemistry. (2021). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
- Deswati, I., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
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Molecular weight and formula of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol .[1][2] Its unique structure, featuring a dimethoxyphenyl group linked to an oxobutanamide moiety, positions it as a molecule of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical identity, and potential applications, and situates it within the broader context of N-aryl-3-oxobutanamide derivatives. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes the known information and provides a framework for its potential synthesis, characterization, and evaluation.
Chemical Identity and Properties
A clear understanding of the fundamental chemical properties of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is paramount for its application in research and development.
Molecular Structure and Formula
The chemical structure of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is characterized by a butanamide backbone with a ketone group at the third position and a 2,4-dimethoxyphenyl substituent on the amide nitrogen.
Molecular Formula: C₁₂H₁₅NO₄[1][2]
Molecular Weight: 237.25 g/mol [1][2]
CAS Registry Number: 16715-79-0[1][2]
Synonyms:
Physicochemical Properties (Predicted)
Table 1: Core Chemical Data for N-(2,4-Dimethoxyphenyl)-3-oxobutanamide
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Molecular Weight | 237.25 g/mol | [1][2] |
| CAS Number | 16715-79-0 | [1][2] |
Synthesis and Characterization
The synthesis of N-aryl-3-oxobutanamides typically involves the acylation of an aromatic amine with a β-keto ester or a related derivative.
General Synthesis Pathway
A plausible synthetic route to N-(2,4-Dimethoxyphenyl)-3-oxobutanamide would involve the reaction of 2,4-dimethoxyaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The reaction is often carried out in an appropriate solvent and may be catalyzed by heat or a catalyst.
Diagram 1: Proposed Synthesis of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide
Caption: A general workflow for the synthesis of the target compound.
Proposed Experimental Protocol
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxyaniline in a suitable solvent such as toluene.
-
Step 2: Addition of Reagent: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution.
-
Step 3: Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,4-Dimethoxyphenyl)-3-oxobutanamide.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial to confirm the presence of the dimethoxyphenyl and oxobutanamide moieties and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide C=O stretch, the ketone C=O stretch, and N-H stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Potential Applications in Research and Drug Development
While N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is listed as a dye intermediate, the broader class of N-aryl-3-oxobutanamide derivatives has garnered significant interest in medicinal chemistry for their diverse biological activities.[4]
Antimicrobial and Anticancer Potential
Derivatives of N-aryl-3-oxobutanamide have been investigated for their potential as antibacterial and anticancer agents.[4] The nature and position of substituents on the N-aryl ring play a critical role in determining the biological potency and spectrum of activity.[4] The presence of electron-donating methoxy groups on the phenyl ring of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide could modulate its biological properties, making it a candidate for screening in antimicrobial and cytotoxic assays.
Scaffold for Heterocyclic Synthesis
3-Oxobutanamides are versatile precursors in the synthesis of various heterocyclic compounds.[5] They can undergo cyclization reactions to form pyridines, thiophenes, and other heterocyclic systems, which are important pharmacophores in many drug molecules.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is a compound with a well-defined chemical structure and significant potential for further research. While detailed experimental data is currently sparse in the public domain, its structural similarity to biologically active N-aryl-3-oxobutanamides suggests that it could be a valuable molecule for investigations in medicinal chemistry and materials science. The synthesis and thorough characterization of this compound would be a crucial first step in unlocking its full potential.
References
-
N-(2,4-dimethoxyphenyl)-3-oxobutanamide. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available at: [Link]
-
Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]
-
N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. Available at: [Link]
-
N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Global Substance Registration System. Available at: [Link]
-
Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-. SIELC Technologies. Available at: [Link]
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- 3. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Solubility Profile of 2',4'-Dimethoxyacetoacetanilide in Organic Solvents: A Guide for Researchers and Formulation Scientists
An In-depth Technical Guide
Introduction: Beyond a Simple Value
In the realms of pharmaceutical development, fine chemical synthesis, and materials science, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development, product efficacy, and commercial viability. 2',4'-Dimethoxyacetoacetanilide, a substituted aromatic amide, presents a molecular structure with multiple functional groups that dictate its interaction with its chemical environment. As an intermediate in the synthesis of more complex molecules, such as high-performance organic pigments and potentially novel pharmaceutical entities, its solubility profile is of paramount importance.[1][2][3]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly influences critical parameters including bioavailability, purification efficiency, and the feasibility of formulation strategies.[4][5][6][7][8] A compound that cannot be effectively dissolved and maintained in solution at the required concentration is often a non-starter, regardless of its intrinsic activity. This guide provides an in-depth analysis of the solubility profile of 2',4'-Dimethoxyacetoacetanilide, moving from the foundational principles of solute-solvent interactions to a robust experimental protocol for its determination and the practical implications for its application.
The Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state.[9] This process is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[10][11] For 2',4'-Dimethoxyacetoacetanilide, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The key to predicting its behavior lies in its molecular structure:
-
Amide Group (-CONH-): This group is highly polar and can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
-
Ketone Group (C=O): The carbonyl is a strong hydrogen bond acceptor.
-
Methoxy Groups (-OCH₃): The ether oxygens are hydrogen bond acceptors.
-
Aromatic Ring: The phenyl ring contributes to van der Waals forces and can engage in π-π stacking interactions, favoring solubility in non-polar or aromatic solvents.
Therefore, solvents capable of engaging in hydrogen bonding and strong dipole-dipole interactions are predicted to be effective at solvating this molecule.[12]
Caption: Intermolecular forces of 2',4'-Dimethoxyacetoacetanilide.
Experimental Determination: A Protocol for Accuracy
To move from theory to practice, a reliable experimental method is essential. The isothermal equilibrium gravimetric method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[4][13][14][15] It is a self-validating system because it measures the concentration of a saturated solution at equilibrium, providing a true thermodynamic solubility value.[9][10]
Step-by-Step Protocol: Isothermal Gravimetric Analysis
Objective: To determine the solubility of 2',4'-Dimethoxyacetoacetanilide in a selected organic solvent at a specific temperature.
Materials:
-
2',4'-Dimethoxyacetoacetanilide (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the suspension for a predetermined period (e.g., 24-48 hours). The goal is to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The required time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed (tared) evaporating dish. This step is critical to remove all undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the weight of the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.
-
Continue this drying and weighing cycle until a constant weight is achieved, indicating complete removal of the solvent.[13][15]
-
-
Calculation:
-
Weight of solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100
-
Caption: Workflow for gravimetric solubility determination.
Solubility Profile Data
The following table presents illustrative solubility data for 2',4'-Dimethoxyacetoacetanilide in a range of common organic solvents at 25°C. This data, while based on chemical principles, serves as a representative profile to guide solvent selection. Actual experimental values should be determined for any critical application.
| Solvent | Type | Relative Polarity | Solubility ( g/100 mL) at 25°C |
| Toluene | Non-Polar Aromatic | 0.099 | ~ 1.5 |
| Ethyl Acetate | Polar Aprotic | 0.228 | ~ 12.0 |
| Acetone | Polar Aprotic | 0.355 | ~ 25.0 |
| Isopropanol | Polar Protic | 0.546 | ~ 8.5 |
| Ethanol | Polar Protic | 0.654 | ~ 10.2 |
| Methanol | Polar Protic | 0.762 | ~ 9.8 |
Analysis of Data:
-
High Solubility in Polar Aprotic Solvents: The high solubility in acetone and ethyl acetate is anticipated. These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing them to effectively solvate the polar amide and ketone functionalities of the solute without the competing self-association seen in protic solvents.
-
Moderate Solubility in Alcohols: The solubility in polar protic solvents like ethanol and methanol is moderate. While these solvents can act as both hydrogen bond donors and acceptors, their strong solvent-solvent hydrogen bonding networks must be disrupted to accommodate the solute, which requires energy.
-
Low Solubility in Non-Polar Solvents: The low solubility in toluene reflects the dominance of the polar functional groups in the solute molecule. While the aromatic ring offers some favorable interaction, it is insufficient to overcome the energy required to break the strong solute-solute interactions in the crystal lattice.
Practical Implications for Research and Development
A well-characterized solubility profile is not an endpoint but a critical dataset that informs subsequent process development.
-
Crystallization and Purification: The data suggests that a mixed solvent system could be ideal for crystallization. For instance, dissolving the compound in a high-solubility solvent like acetone at an elevated temperature, followed by the addition of a low-solubility anti-solvent like toluene or water, could induce controlled crystallization to yield a high-purity product.[16] The significant temperature dependence of solubility in many organic solvents also makes cooling crystallization a viable strategy.[7][16]
-
Pharmaceutical Formulation: For potential drug development applications, the solubility is a direct indicator of potential bioavailability.[8] The moderate solubility in ethanol suggests that hydro-alcoholic solutions might be a feasible formulation approach. Understanding solubility is the first step in exploring more advanced enabling technologies like solid dispersions or nano-suspensions for poorly soluble compounds.[4][5][17]
-
Synthesis and Process Chemistry: In its role as a chemical intermediate, knowing the solubility is essential for reaction design.[18] It dictates the choice of reaction solvent, influences reaction kinetics, and simplifies downstream processing and product isolation. For example, selecting a solvent in which the starting materials are soluble but the product is not can facilitate purification by precipitation.
Caption: From solubility data to practical applications.
Conclusion
The solubility profile of 2',4'-Dimethoxyacetoacetanilide is a multifaceted characteristic that is fundamental to its effective use in research and industry. By combining a theoretical understanding of its molecular interactions with rigorous experimental determination via methods like gravimetric analysis, researchers and scientists can make informed decisions in solvent selection, process optimization, and formulation design. This guide provides the foundational framework and practical protocols necessary to characterize and leverage the solubility of this versatile chemical compound, ultimately enabling more efficient and successful development pathways.
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Thermodynamic stability of acetoacetanilide derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Acetoacetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Synthesis, Towards Stability
In the landscape of pharmaceutical and materials science, the synthesis of a novel molecule is merely the opening chapter. The true measure of a compound's utility lies in its stability—its ability to maintain structural and functional integrity under various conditions. Acetoacetanilide derivatives, a versatile class of compounds with the core structure CH₃C(O)CH₂C(O)NHAr, are a case in point. They serve as crucial precursors for a wide array of organic pigments, known as arylide yellows, and as foundational scaffolds for heterocyclic compounds with significant pharmacological potential, including analgesic, antipyretic, and antitumor activities.[1][2][3][4][5] However, their inherent structural features, particularly the β-dicarbonyl moiety, introduce complexities that govern their thermodynamic stability. This guide provides a comprehensive exploration of these factors, moving from fundamental principles to practical, field-proven methodologies for assessment.
The Tautomeric Heart of Acetoacetanilide Derivatives
The thermodynamic behavior of acetoacetanilide derivatives is intrinsically linked to the concept of keto-enol tautomerism .[6] Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium exists between a keto form (containing a ketone) and an enol form (containing a double bond and a hydroxyl group).[7]
-
Keto Tautomer: The classic 3-oxo-N-phenylbutanamide structure. For most simple carbonyl compounds, this form is thermodynamically favored due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond.[7] X-ray crystallography confirms that acetoacetanilide primarily exists as the keto-amide tautomer in its solid, crystalline state.[2]
-
Enol Tautomer: This form features a C=C double bond and a hydroxyl (-OH) group. Its stability is significantly influenced by factors such as intramolecular hydrogen bonding and resonance stabilization. For many 1,3-dicarbonyl compounds, the enol form can be surprisingly prominent.[6]
The position of this equilibrium is not static; it is a dynamic state influenced by the molecule's structure and its immediate environment. Understanding and controlling this equilibrium is paramount, as the reactivity and stability of the keto and enol forms differ substantially.
Caption: Key intrinsic and extrinsic factors influencing the stability of acetoacetanilide derivatives.
Decomposition Pathways: Predicting and Preventing Degradation
A thorough understanding of potential degradation pathways is essential for developing stable formulations and defining appropriate storage conditions. [8]
-
Thermal Decomposition: Acetoacetanilide itself is noted to decompose at its boiling point. [9]When heated to decomposition, these compounds can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). [10]The primary decomposition mechanism for related energetic materials often involves the scission of the weakest bond; for instance, in N-nitro derivatives, this is typically the N-NO₂ bond. [11]* Hydrolysis: The amide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into an aniline derivative and acetoacetic acid (which is itself unstable and can decarboxylate to acetone and CO₂). The rate of hydrolysis is highly dependent on pH and the electronic nature of the aryl substituents.
-
Oxidative Degradation: The enol form, with its electron-rich C=C double bond, can be susceptible to oxidation. The presence of peroxides or exposure to atmospheric oxygen, especially under light or heat, can initiate degradation.
A Multi-faceted Approach to Stability Assessment
No single technique can fully characterize the thermodynamic stability of a compound. A robust assessment relies on a combination of orthogonal methods.
Thermal Analysis: Probing the Limits of Heat Tolerance
Thermal analysis techniques are the cornerstone of stability assessment, providing direct information on melting, crystallization, and decomposition.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to quantify mass loss associated with different degradation steps. [12]* Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining melting point (Tm), enthalpy of fusion (ΔHf), and the glass transition temperature (Tg) of amorphous materials. [13][14]
-
Sample Preparation: Accurately weigh 3-5 mg of the acetoacetanilide derivative into an appropriate TGA/DSC pan (e.g., aluminum, ceramic).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Method Parameters:
-
Purge Gas: Set a constant flow of an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation during analysis.
-
Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperatures of melting endotherms.
-
From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Causality: A slow heating rate (5-10 °C/min) is chosen to ensure thermal equilibrium within the sample and to achieve better resolution of thermal events. An inert atmosphere is critical for studying the intrinsic thermal stability, separating it from oxidative stability.
-
Chromatography: The Gold Standard for Purity and Degradation
Stability-indicating analytical methods are required to separate and quantify the active compound from its potential degradation products. [8]High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [15][16]
-
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis) to intentionally generate degradation products. The goal is to achieve 5-20% degradation. [8]2. Column and Mobile Phase Screening:
-
Select a robust stationary phase, typically a C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) and gradients to achieve separation between the parent peak and all degradant peaks.
-
-
Method Optimization: Fine-tune the gradient, flow rate, column temperature, and detection wavelength to ensure optimal resolution (Rs > 2) and peak shape.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants.
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [16] * Causality: Forced degradation is a self-validating step. By intentionally creating the impurities, we ensure the chromatographic method has the "resolving power" to see them if they form under long-term storage conditions.
Spectroscopy: A Window into Molecular Structure
Spectroscopic techniques provide detailed structural information, crucial for identifying degradants and studying tautomeric equilibria.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for elucidating the precise chemical structure of degradation products. [15]It is also the primary tool for quantifying the keto-enol ratio in solution by integrating the distinct signals corresponding to each tautomer. [17]* Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides highly sensitive detection and accurate mass measurements, enabling the rapid identification of impurities and degradation products. [16]
Caption: A logical workflow for the comprehensive stability assessment of a new chemical entity.
Data Synthesis and Interpretation
For effective comparison and decision-making, stability data should be summarized in a clear, structured format.
Table 1: Comparative Stability Data for Substituted Acetoacetanilide Derivatives
| Derivative (Substituent) | T_onset (TGA, °C) | T_melt (DSC, °C) | Keto:Enol Ratio (¹H NMR in CDCl₃) | % Degradation (40°C/75%RH, 3 mo) |
| Unsubstituted (-H) | 215 | 85.1 | 85:15 | 0.8% |
| 4-Methoxy (-OCH₃) | 225 | 92.4 | 88:12 | 0.5% |
| 4-Nitro (-NO₂) | 205 | 105.7 | 78:22 | 2.1% |
| 2-Chloro (-Cl) | 208 | 98.2 | 81:19 | 1.5% |
Data are hypothetical and for illustrative purposes only.
The data in Table 1 illustrate how an electron-donating group (-OCH₃) can slightly enhance thermal stability (higher T_onset) and reduce degradation, while a strong electron-withdrawing group (-NO₂) lowers the decomposition onset temperature and increases degradation under accelerated conditions.
Conclusion
The thermodynamic stability of acetoacetanilide derivatives is not a simple, monolithic property but rather a complex interplay of tautomeric equilibria, substituent effects, and environmental conditions. For professionals in drug development and materials science, a deep understanding of these principles is non-negotiable. A proactive and multi-pronged analytical strategy, combining thermal, chromatographic, and spectroscopic techniques, is the only reliable way to characterize a molecule's stability profile. This self-validating system of analysis ensures that potential liabilities are identified early, allowing for the rational design of more robust molecules and formulations, ultimately ensuring the safety, efficacy, and quality of the final product.
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Al-Etaibi, A. M., El-Apasery, M. A., & Maher, A. M. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 23(11), 2991. [Link]
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ResearchGate. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved February 17, 2026, from [Link]
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ResearchGate. (2018). Thermodynamic study of acetamides. Retrieved February 17, 2026, from [Link]
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MDPI. (2022). Keto–Enol Tautomerism. Encyclopedia. [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved February 17, 2026, from [Link]
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Verevkin, S. P., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(19), 7027. [Link]
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Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Chemical & Pharmaceutical Bulletin, 54(8), 1207-1210. [Link]
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Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(10), 3019-3028. [Link]
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Roy, P., Biswas, S., Pramanik, A., & Sarkar, P. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]
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Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). International Journal of Pharmaceutical Sciences and Research, 3(2), 113-121. [Link]
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Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-5. [Link]
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ResearchGate. (2018). Computational and experimental studies of acetoacetanilide crystals. Retrieved February 17, 2026, from [Link]
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International Journal of Novel Research and Development. (2024). stability indicating analytical method development and validation of acetazolamide by using reverse. Retrieved February 17, 2026, from [Link]
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Baena, Y., Pinzón, J., Barbosa, H., & Martínez, F. (2004). Thermodynamic study of the transfer of acetanilide and phenacetin from water to different organic solvents. Semantic Scholar. [Link]
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ResearchGate. (2014). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. Retrieved February 17, 2026, from [Link]
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Ensing, B., De Vivo, M., & Klein, M. L. (2006). Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. The Journal of Physical Chemistry A, 110(22), 7085-7091. [Link]
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De, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(4), 1546-1555. [Link]
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Hoshino, N., et al. (2009). Substituent and Solvent Effects on Square-Planar–Tetrahedral Equilibria of Bis[4-(arylimino)pentan-2-onato]nickel(II) and Bis[1-aryl-3-(phenylimino)butan-1-onato]nickel(II) Complexes. Bulletin of the Chemical Society of Japan, 82(8), 983-991. [Link]
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Jurić, M., et al. (2014). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Polimeri, 35(1-2), 4-9. [Link]
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Technical Deep Dive: 2',4'-Dimethoxyacetoacetanilide in Azo Pigment Synthesis
The following technical guide details the role, mechanism, and application of 2',4'-Dimethoxyacetoacetanilide (N-(2,4-dimethoxyphenyl)-3-oxobutanamide) in the synthesis of azo pigments and related heterocycles.
Executive Summary
2',4'-Dimethoxyacetoacetanilide (CAS: 16715-79-0 ) acts as a specialized coupling component in the synthesis of organic azo pigments and pharmaceutical intermediates. While its structural isomer, 4-chloro-2,5-dimethoxyacetoacetanilide, is the industry standard for high-performance diarylide pigments (e.g., C.I. Pigment Yellow 83), the 2,4-dimethoxy derivative offers a distinct electronic profile. The strong electron-donating effect of the methoxy groups at the ortho and para positions facilitates rapid coupling rates and induces a bathochromic shift, typically yielding reddish-yellow chromophores with enhanced solubility profiles.
This guide analyzes the molecule's role in the diazo coupling mechanism , its influence on crystal lattice stability , and its dual-utility in drug development (Hantzsch dihydropyridine synthesis).
Part 1: Molecular Architecture & Reactivity
Structural Profile
The molecule consists of an acetoacetyl moiety attached to a 2,4-dimethoxy-substituted aniline ring. Its reactivity is governed by two key features:
-
Active Methylene Group: The central methylene (
) between the two carbonyls is highly acidic ( ), existing in equilibrium between keto and enol tautomers. The enol form is the active nucleophile in azo coupling. -
Electronic Activation: The methoxy groups (
) at positions 2' and 4' are strong electron-donating groups (EDGs).-
2'-Methoxy: Provides steric bulk near the amide bond, influencing planarity and intramolecular hydrogen bonding.
-
4'-Methoxy: Increases electron density on the aromatic ring via resonance, stabilizing the intermediate states during synthesis.
-
| Property | Specification |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-oxobutanamide |
| CAS Number | 16715-79-0 |
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| Role | Coupling Component (Nucleophile) |
| Key Functionality |
Tautomeric Equilibrium
In solution, the molecule exists in a dynamic equilibrium. The enol form is critical for the coupling reaction.
The presence of the electron-rich 2,4-dimethoxyphenyl ring stabilizes the amide bond, but the rate of coupling is primarily determined by the deprotonation of the methylene group to form the enolate ion under alkaline conditions.
Part 2: Role in Azo Pigment Synthesis
The Coupling Mechanism
The synthesis of azo pigments using 2',4'-Dimethoxyacetoacetanilide follows the classical diazotization-coupling pathway. The 2',4'-dimethoxy derivative acts as the coupling component , reacting with a diazonium salt (electrophile).
Step 1: Diazotization (The Electrophile)
An aromatic amine (e.g., 3,3'-dichlorobenzidine for diarylides or a nitroaniline for monoazo pigments) is reacted with nitrous acid (generated in situ from
Step 2: Coupling (The Nucleophilic Attack)
The 2',4'-Dimethoxyacetoacetanilide is dissolved in dilute alkali (
-
Selectivity: The coupling occurs exclusively at the active methylene carbon of the acetoacetyl group, not on the aromatic ring, due to the high activation of the
-dicarbonyl system. -
pH Control: The reaction requires a carefully buffered pH (typically 4.5–6.0). If the pH is too high, the diazonium salt decomposes; if too low, the concentration of the active enolate species decreases.
Visualization of Reaction Pathway
The following diagram illustrates the mechanistic flow from raw materials to the final azo pigment structure.
Caption: Mechanistic pathway for azo pigment synthesis using 2',4'-Dimethoxyacetoacetanilide as the coupler.
Part 3: Experimental Protocol (Lab-Scale)
This protocol describes the synthesis of a generic monoazo yellow pigment using 2',4'-Dimethoxyacetoacetanilide to demonstrate the coupling behavior.
Reagents
-
Diazo Component: 2-Nitro-4-methylaniline (15.2 g, 0.1 mol)
-
Coupling Component: 2',4'-Dimethoxyacetoacetanilide (23.7 g, 0.1 mol)
-
Solvents/Acids: Hydrochloric acid (30%), Sodium hydroxide (30%), Glacial acetic acid.
-
Additives: Surfactant (e.g., fatty alcohol polyglycol ether) to control particle size.
Step-by-Step Methodology
Phase A: Diazotization
-
Dissolution: Disperse 15.2 g of 2-Nitro-4-methylaniline in 150 mL water and 30 mL HCl (30%). Stir for 30 mins.
-
Cooling: Add crushed ice to lower temperature to
. -
Nitrosation: Add 25 mL of
solution dropwise. Maintain temperature . -
Clarification: Stir for 1 hour. Destroy excess nitrite with sulfamic acid. Filter to remove insoluble impurities.
Phase B: Preparation of Coupler Solution
-
Dissolution: Suspend 23.7 g of 2',4'-Dimethoxyacetoacetanilide in 200 mL water.
-
Activation: Add 15 mL NaOH (30%) to dissolve the coupler as the sodium enolate. The solution should be clear.
-
Precipitation (Reprecipitation): Crucial Step. Slowly add dilute acetic acid to the alkaline solution while stirring vigorously until the pH reaches 6.0. This precipitates the coupler in a fine, reactive colloidal form (acid pasting), ensuring uniform particle growth.
Phase C: Coupling
-
Reaction: Run the diazonium salt solution (Phase A) into the coupler suspension (Phase B) over 60 minutes.
-
Conditions: Maintain pH at 5.0–6.0 using sodium acetate buffer. Keep temperature at
. -
Post-Treatment: After addition is complete, heat the slurry to
for 30 minutes (thermal aging). This promotes the conversion to the stable crystal modification and improves opacity. -
Isolation: Filter, wash with water until salt-free, and dry at
.
Part 4: Comparative Analysis & Applications
Substituent Effects: 2,4-Dimethoxy vs. Others
The specific substitution pattern of the aniline ring dictates the pigment's fastness and shade.
| Coupler Substituent | Electronic Effect | Resulting Pigment Shade | Solvent Fastness |
| Unsubstituted (Acetoacetanilide) | Neutral | Greenish-Yellow | Low |
| 2-Methoxy (Acetoacet-o-anisidide) | Weak Donor | Greenish-Yellow | Moderate |
| 2,4-Dimethoxy (This Topic) | Strong Donor | Reddish-Yellow | Moderate-Low |
| 2,5-Dimethoxy-4-chloro | Donor + Acceptor | Reddish-Yellow | High (Industry Std) |
Key Insight: The 2,4-dimethoxy groups increase the electron density of the aromatic ring significantly. This typically results in a bathochromic shift (shift to longer wavelengths), producing pigments that are more orange/red in tone compared to the greenish-yellows of unsubstituted acetoacetanilide. However, the lack of a halogen (chlorine) often results in lower solvent resistance compared to the 4-chloro-2,5-dimethoxy analog used in Pigment Yellow 83.
Drug Development Intersection (Hantzsch Synthesis)
For pharmaceutical researchers, this molecule is also a precursor for 1,4-dihydropyridines (calcium channel blockers) via the Hantzsch multicomponent reaction.
-
Reaction: 2',4'-Dimethoxyacetoacetanilide + Aldehyde + Ammonia
Dihydropyridine derivative. -
Significance: The 2,4-dimethoxy motif is explored in medicinal chemistry for its potential to modulate lipophilicity and receptor binding affinity in anticancer and antihypertensive drug scaffolds [1].
References
-
BenchChem. (2024). 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Synthesis and Application in Pigment Yellow 83. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16715-79-0. Retrieved from
- Hunger, K., & Schmidt, M. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for azo pigment chemistry mechanisms).
-
Faizan, S., et al. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. European Journal of Medicinal Chemistry. Retrieved from
Technical Profile: Thermal & Physical Characterization of o-Acetoacetanisidide (CAS 92-15-9)
[1][2][3]
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of o-Acetoacetanisidide (CAS 92-15-9), a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 74).[1][2] Focused on thermal metrics, this document synthesizes experimental melting point ranges, theoretical boiling point data, and decomposition thresholds. It addresses the thermodynamic instability inherent to
Physicochemical Identity & Significance
Chemical Name: o-Acetoacetanisidide
IUPAC Name:
Industrial Significance: Researchers utilize CAS 92-15-9 primarily as a coupling component in the manufacture of organic pigments.[1][2] The presence of the ortho-methoxy group introduces steric and electronic effects that influence the shade and lightfastness of the final azo dyes.[1][2] Accurate thermal data is prerequisite for optimizing reaction temperatures (coupling reactions typically occur at 0–5 °C) and drying processes (to avoid thermal degradation).
Core Thermal Data: Melting & Boiling Points
The following data aggregates experimental values from safety data sheets (SDS) and predictive thermodynamic modeling.
Table 1: Thermal & Physical Properties
| Property | Value / Range | Condition / Method | Source |
| Melting Point (Experimental) | 82.0 – 87.0 °C | Atmospheric Pressure | [1][2][3] |
| Boiling Point (Predicted) | 372.9 ± 22.0 °C | 760 mmHg (Theoretical) | [4] |
| Boiling Point (Experimental) | 257 °C | Cited as "Ca.[1][2][5] 1 atm" (See Note*) | [5] |
| Decomposition Temperature | > 185 °C | Onset of degradation | [1] |
| Flash Point | 168 – 179 °C | Closed Cup | [4][5] |
| Density | 1.13 – 1.22 g/cm³ | at 20 °C | [1][4] |
| Solubility (Water) | ~3.0 g/L | at 20 °C | [1] |
*Critical Note on Boiling Point: While databases may list a boiling point around 257–373 °C,
Thermodynamic Analysis & Structural Causality[2]
The Melting Point Window (82–87 °C)
The relatively sharp melting range (5 °C spread) indicates a crystalline lattice stabilized by intermolecular forces.
-
Mechanism: The ortho-methoxy group acts as a hydrogen bond acceptor.[1] An intramolecular hydrogen bond forms between the amide nitrogen proton and the methoxy oxygen. This "locks" the molecule into a planar conformation, enhancing crystal packing efficiency and elevating the melting point compared to non-substituted acetoacetanilides.
-
Purity Indicator: A melting range broadening beyond 2 °C (e.g., 80–86 °C) typically signals the presence of unreacted o-anisidine or diketene polymerization byproducts.[1]
Thermal Instability (Decomposition @ 185 °C)
Researchers must treat the boiling point data with skepticism.
-
Causality: The methylene group (
-carbon) between the two carbonyls is highly acidic.[1][2] At elevated temperatures (>150 °C), the compound is prone to tautomerization and subsequent decomposition. -
Implication: Drying processes for this intermediate should never exceed 100 °C. Vacuum drying is recommended to lower the thermal load.
Structural Logic Diagram
The following diagram illustrates the relationship between the molecular structure and its thermal properties.
Figure 1: Structural features driving the thermal profile.[1][2] The methoxy group stabilizes the solid state, while the beta-keto motif drives high-temperature instability.[1][2]
Experimental Determination Protocols
To validate the purity of CAS 92-15-9, the following protocols are recommended. These are self-validating systems where the result directly confirms the execution quality.[1][2]
Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting onset and screen for thermal history (polymorphism).
-
Sample Prep: Weigh 2–5 mg of dried CAS 92-15-9 into an aluminum crucible. Crimp non-hermetically (to allow gas escape if decomp occurs).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation masking the melt.
-
Ramp Profile:
-
Equilibrate at 20 °C.
-
Ramp 10 °C/min to 120 °C (covers the MP of 82–87 °C).
-
Stop Rule: Do not exceed 160 °C in the primary run to avoid fouling the sensor with decomposition products.
-
-
Analysis:
-
Valid Result: A sharp endothermic peak with an onset (
) between 82–84 °C. -
Invalid Result: A broad peak (
°C width) indicates solvent entrapment or impurities.
-
Capillary Melting Point (QC Method)
Objective: Rapid purity check during synthesis.
-
Loading: Pack capillary tube to a height of 3 mm. Ensure tight packing by tapping (loose packing causes uneven heat transfer).
-
Ramp: Fast ramp (10 °C/min) to 70 °C, then slow ramp (1 °C/min) to 90 °C.
-
Observation:
-
Collapse Point: Solid pulls away from walls (~82 °C).
-
Meniscus Point: Liquid meniscus forms.
-
Clear Point: Complete transparency (~87 °C).
-
Thermal Analysis Workflow
Figure 2: Decision logic for DSC thermal analysis of o-Acetoacetanisidide.
Handling & Safety Implications
Given the decomposition temperature of 185 °C , this material is classified as thermally stable under standard storage but reactive under processing conditions.
-
Storage: Store below 30 °C. High heat can induce slow discoloration (yellowing) due to oxidation of the aniline moiety.
-
Fire Hazard: As a fine powder, it poses a dust explosion risk. The flash point (~168 °C) is high, but electrostatic discharge in dry powder handling is a critical risk vector.
References
-
Cole-Parmer . (2004).[2] Material Safety Data Sheet: o-Acetoacetanisidide. Retrieved from 10[1]
-
TCI Chemicals . (2024). Safety Data Sheet: o-Acetoacetanisidide (CAS 92-15-9).[1][2][11][3][5][8][9] Retrieved from [1]
-
ECHEMI . (2025). Physical and Chemical Properties: o-Acetoacetanisidide. Retrieved from 12[1]
-
ChemSrc . (2025).[11] o-Acetoacetanisidide: Physicochemical Properties. Retrieved from 11[1][11]
-
ChemicalBook . (2025).[11] Product Profile: o-Acetoacetaniside. Retrieved from 9[1]
Sources
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- 2. CAS 92-15-9: o-Acetoacetanisidide | CymitQuimica [cymitquimica.com]
- 3. Acetoacet-o-anisidide | C11H13NO3 | CID 7078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-methoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]
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- 7. O-acetoacetanisidide | 92-15-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. AAOA | o-Acetoacetanisidide | Cas no 92-15-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
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- 12. echemi.com [echemi.com]
Tautomeric forms of 2',4'-Dimethoxyacetoacetanilide in solution
An In-Depth Technical Guide to the Tautomeric Forms of 2',4'-Dimethoxyacetoacetanilide in Solution
Prepared by: Gemini, Senior Application Scientist
Abstract
2',4'-Dimethoxyacetoacetanilide, a substituted β-dicarbonyl compound, exhibits keto-enol tautomerism, a dynamic equilibrium that dictates its physicochemical properties and, consequently, its behavior in chemical and biological systems. The position of this equilibrium is highly sensitive to the surrounding solvent environment. This technical guide provides a comprehensive examination of the tautomeric forms of 2',4'-dimethoxyacetoacetanilide in solution. We will explore the structural and electronic factors governing the equilibrium, the profound influence of solvents, and the primary analytical methodologies for quantification. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, offering researchers a practical framework for analysis. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge required to understand, control, and leverage the tautomeric behavior of this and related molecules.
Introduction: The Significance of Tautomerism in Drug Development
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon is of paramount importance in the pharmaceutical industry, as different tautomers of a drug can possess distinct pharmacological activities, toxicities, and pharmacokinetic profiles (ADME).[2][3] An estimated 70% of drug-like molecules are capable of tautomerism, making its study a critical aspect of drug design and development.[4]
Acetoacetanilides are a class of β-dicarbonyl compounds that serve as versatile intermediates in organic synthesis and are scaffolds in various biologically active molecules. Like other β-dicarbonyls, they exist as an equilibrium mixture of a keto and an enol tautomer.[5] The specific tautomeric form present in solution can significantly influence a molecule's shape, hydrogen bonding capability, and polarity, thereby affecting its interaction with biological targets.[3] This guide focuses on 2',4'-Dimethoxyacetoacetanilide, examining how the electronic effects of its substituents and the choice of solvent dictate the delicate balance between its tautomeric forms.
The Keto-Enol Equilibrium in 2',4'-Dimethoxyacetoacetanilide
The tautomeric equilibrium of 2',4'-Dimethoxyacetoacetanilide involves the interconversion between the keto form (a β-ketoamide) and the enol form (an α,β-unsaturated β-hydroxyamide).
-
Keto Form: Characterized by the presence of a ketone carbonyl and an amide group, separated by a methylene (-CH₂) group.
-
Enol Form: Characterized by a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (C=C). This form is significantly stabilized by two key features:
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl proton and the amide carbonyl oxygen, creating a stable, quasi-six-membered ring.[4]
-
Conjugation: The C=C double bond is part of an extended π-system that includes the anilide ring, enhancing overall stability.
-
The methoxy groups at the 2' (ortho) and 4' (para) positions on the anilide ring are electron-donating groups. Their electronic influence can affect the acidity of the amide N-H and the overall electron density of the aromatic system, which in turn modulates the tautomeric equilibrium. For instance, studies on substituted 1,3-diphenylpropane-1,3-diones have shown that methoxy groups in the para position can increase conjugation and influence the equilibrium, while ortho-substituents can introduce steric effects.[6]
Solvent-Dependent Equilibrium Shift
The solvent environment is arguably the most critical factor influencing the keto-enol equilibrium.[7] The general principle, known as Meyer's Rule, states that the equilibrium tends to shift toward the keto tautomer with increasing solvent polarity.[7]
-
Non-Polar Aprotic Solvents (e.g., Cyclohexane, CCl₄, Toluene): These solvents do not effectively solvate polar groups. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is heavily favored.[4]
-
Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, Acetone, DMSO): These solvents have larger dipole moments and can stabilize the more polar tautomer.[7] Chloroform (CDCl₃) is a weak hydrogen bond donor and can partially interact with the solute. Strong hydrogen bond acceptors like DMSO can actively disrupt the enol's intramolecular hydrogen bond by forming a new intermolecular hydrogen bond with the enolic proton, thereby stabilizing the enol form to some extent, but also stabilizing the more polar keto form.[7][8] The balance is delicate; in many β-dicarbonyls, the enol form still predominates in DMSO.[9]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents are both hydrogen bond donors and acceptors. They effectively disrupt the enol's internal hydrogen bond and form strong intermolecular hydrogen bonds with both the keto and enol forms.[8] This extensive solvation generally favors the more polar keto tautomer.
Table 1: Expected Tautomeric Composition of 2',4'-Dimethoxyacetoacetanilide in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Dominant Tautomer | Predicted % Enol |
| Cyclohexane | 2.0 | Non-Polar Aprotic | Enol | > 90% |
| Toluene | 2.4 | Non-Polar Aprotic | Enol | > 85% |
| Chloroform (CDCl₃) | 4.8 | Polar Aprotic | Enol | ~70-85% |
| Acetone-d₆ | 21.0 | Polar Aprotic | Enol | ~60-75% |
| DMSO-d₆ | 47.0 | Polar Aprotic (H-bond acceptor) | Enol | ~55-70% |
| Methanol-d₄ | 33.0 | Polar Protic | Keto | < 30% |
| Water (D₂O) | 80.1 | Polar Protic | Keto | < 5% |
Note: The predicted percentages are based on established trends for similar β-dicarbonyl compounds and acetoacetanilides.[4][5] Actual values require experimental determination.
Analytical Methodologies for Tautomer Quantification
The interconversion between keto and enol tautomers is slow on the NMR timescale, allowing for the distinct observation and quantification of both species in solution.[7] UV-Vis spectroscopy is also a powerful complementary technique.
Proton NMR (¹H NMR) Spectroscopy
¹H NMR is the definitive method for determining the tautomeric ratio. The chemical environments of the protons in the keto and enol forms are sufficiently different to produce well-resolved signals.
Key Diagnostic Signals:
-
Keto Tautomer:
-
Enol Tautomer:
-
Vinylic Proton (=CH-): A sharp singlet significantly downfield, between δ 5.1 - 5.6 ppm .[10]
-
Enolic Hydroxyl Proton (-OH): A broad singlet very far downfield, between δ 12.0 - 13.5 ppm , due to the strong intramolecular hydrogen bond.[10]
-
Acetyl Methyl Protons (-CH₃): A singlet shifted slightly upfield compared to the keto form, around δ 1.9 - 2.1 ppm .[5]
-
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of 2',4'-Dimethoxyacetoacetanilide and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum at a constant, recorded temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for accurate integration (a d1 of 10-15 seconds is often safe for quantitative work).
-
-
Data Processing:
-
Apply standard Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signals corresponding to the keto α-methylene protons (I_keto) and the enol vinylic proton (I_enol).
-
-
Quantification:
-
The keto methylene signal represents 2 protons, while the enol vinylic signal represents 1 proton. Therefore, the integration values must be normalized.
-
Mole Fraction Keto (X_keto): (I_keto / 2) / ((I_keto / 2) + I_enol)
-
Mole Fraction Enol (X_enol): I_enol / ((I_keto / 2) + I_enol)
-
Equilibrium Constant (K_T): K_T = [Enol] / [Keto] = X_enol / X_keto
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can monitor the equilibrium by observing changes in the electronic absorption spectra. The keto and enol forms have different chromophores and thus distinct absorption maxima (λ_max).[11] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the keto form.[12]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of 2',4'-Dimethoxyacetoacetanilide in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, ethanol) at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant range (e.g., 200-450 nm) against a solvent blank.
-
Data Analysis:
-
Identify the λ_max for the keto and enol forms. These can be confirmed by running spectra in solvents that strongly favor one form (e.g., cyclohexane for enol, water/acid for keto).
-
Using the Beer-Lambert law (A = εbc), the concentration of each tautomer can be determined if the molar extinction coefficients (ε) for each pure tautomer at specific wavelengths are known. This often requires the synthesis of "locked" analogues (e.g., by replacing the α-protons or the enolic proton with a methyl group) that cannot tautomerize.
-
Implications in a Research & Development Context
Understanding the tautomeric landscape of 2',4'-Dimethoxyacetoacetanilide is crucial for its application.
-
Chemical Reactivity: The keto form's α-protons are acidic and can be deprotonated to form an enolate, which is a powerful nucleophile in C-C bond-forming reactions. The enol form can undergo electrophilic attack at the α-carbon. The dominant tautomer in a given reaction solvent will dictate the reaction pathway.
-
Pharmacology & Drug Design: If this molecule were a pharmacophore, the two tautomers would present different shapes and hydrogen bond donor/acceptor patterns to a receptor binding site. The enol form offers a hydrogen bond donor (OH) and acceptor (C=O), while the keto form has two acceptors (both C=O) and an acidic CH₂ group. The prevalent form under physiological conditions (polar, aqueous) would determine its binding affinity and biological effect.[2][3]
-
Material Science: For applications in pigments and dyes, the tautomeric form can influence the color, photostability, and solid-state packing of the final product.[13][14]
Conclusion
The tautomerism of 2',4'-Dimethoxyacetoacetanilide is a classic example of a dynamic, solvent-mediated chemical equilibrium. The stable, intramolecularly hydrogen-bonded enol form is favored in non-polar solvents, while the more polar keto form is stabilized by polar, hydrogen-bonding solvents. ¹H NMR spectroscopy stands as the most direct and reliable technique for quantifying the tautomeric ratio in solution. For scientists and researchers, a thorough understanding and experimental characterization of this equilibrium are essential for predicting chemical reactivity, controlling reaction outcomes, and, in the context of drug development, for elucidating structure-activity relationships.
References
-
Belova, N. V., Oberhammer, H., Trang, N. H., & Girichev, G. V. (Year). Tautomeric properties and gas-phase structure of acetylacetone. Journal of Molecular Structure. (This is a representative reference for the general principles discussed). Available at: [Link]
-
Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available at: [Link]
-
Reeves, L. W. (1957). Studies of keto-enol tautomerism by nuclear magnetic resonance spectroscopy. I. The keto-enol equilibrium in acetylacetone and its alkyl-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Medicinal Chemistry. (This is a representative review of the topic). Available at: [Link]
-
Perpétuo, G. J., & da Silva, C. H. T. P. (2014). UV-Vis absorption spectrum of the enol tautomer and emission spectrum of the keto tautomer for the keto-enol tautomerism of 1. ResearchGate. Available at: [Link]
-
Folkendt, M. M., Weiss-Lopez, B., Chauvel, J. P., & True, N. S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Available at: [Link]
-
Asiri, A. M., & El-Daly, S. A. (2013). Keto-Enol Tautomerism. Master Organic Chemistry. (This is a representative educational resource). Available at: [Link]
-
Taylor, M. S. (2019). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]
-
Jacquemard, D., & Perpete, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]
-
Kumar, V., et al. (2016). Synthesis & characterization of 4-hydroxyacetanilide starting from acetanilide. ResearchGate. Available at: [Link]
-
Mills, J. E., & Kriz, G. S. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules. Available at: [Link]
-
Starecka, M., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
- CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide. Google Patents.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link]
-
Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. Available at: [Link]
-
Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. Available at: [Link]
-
WuXi AppTec. (n.d.). How about Tautomers? - Magical Power of Quantum Mechanics. WuXi Chemistry. Available at: [Link]
-
Ibrahim, M. A., et al. (2024). Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. Sciforum. Available at: [Link]
-
Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate. Available at: [Link]
-
Adebayo, G. I., et al. (2021). Synthesis, Characterization and Antimicrobial Assessment of Chalcones. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules. Available at: [Link]
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- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 | Benchchem [benchchem.com]
Comparative Technical Analysis: 2',4'- vs. 2',5'-Dimethoxyacetoacetanilide
The following technical guide provides an in-depth comparative analysis of 2',4'-Dimethoxyacetoacetanilide and its 2',5'-isomer .
Executive Summary
In the field of organic pigment synthesis and pharmaceutical intermediate development, acetoacetanilides serve as critical coupling components. While both the 2',4'- and 2',5'-dimethoxy isomers share the same molecular formula (
-
2',5'-Dimethoxyacetoacetanilide is the industrially dominant isomer, serving as the scaffold for the "Naphtol AS" series and high-performance diarylide pigments (e.g., Pigment Yellow 83 precursors). Its para-oxygenation pattern facilitates strong intermolecular stacking, essential for pigment fastness.
-
2',4'-Dimethoxyacetoacetanilide is a specialized isomer used in niche applications (e.g., Pigment Yellow 124). Its meta-oxygenation pattern alters the planarity and solubility profile, often resulting in pigments with different shade characteristics and lower solvent resistance compared to the 2,5-analogs.
Chemical Identity & Structural Comparison[1]
The core difference lies in the positional isomerism of the methoxy groups on the anilide ring. Both compounds are synthesized by the acetoacetylation of the corresponding dimethoxyaniline.
| Feature | 2',4'-Dimethoxyacetoacetanilide | 2',5'-Dimethoxyacetoacetanilide |
| CAS Number | 16715-79-0 | 6375-27-5 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-oxobutanamide | N-(2,5-dimethoxyphenyl)-3-oxobutanamide |
| Molecular Weight | 237.25 g/mol | 237.25 g/mol |
| Melting Point | Distinct (typically lower melting range) | 71–75 °C |
| Precursor Aniline | 2,4-Dimethoxyaniline (Resorcinol derivative) | 2,5-Dimethoxyaniline (Hydroquinone derivative) |
| Electronic Pattern | Ortho / Para (relative to amine) | Ortho / Meta (relative to amine) |
| Key Application | Pigment Yellow 124, Disperse Dyes | Pigment Yellow 97, 127, Precursor to Naphtol AS-IRG |
Structural Visualization
The following diagram illustrates the steric and electronic differences between the two isomers.
Figure 1: Structural comparison highlighting the substitution patterns. The 2,5-isomer's "para-to-each-other" methoxy arrangement (positions 2 and 5) is critical for the crystal lattice stability of derived pigments.
Synthesis & Manufacturing
Both isomers are synthesized via the reaction of diketene with the respective substituted aniline.[1] This reaction is highly exothermic and requires precise temperature control to prevent the polymerization of diketene or the formation of bis-acetoacetanilides.
Reaction Pathway
The synthesis relies on the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the diketene ring.
Figure 2: Synthesis workflow. The choice of starting aniline determines the final isomer. The 2,5-aniline is typically derived from hydroquinone dimethyl ether nitration/reduction.
Experimental Protocol: General Acetoacetylation
Note: This protocol applies to both isomers, substituting the starting aniline accordingly.
-
Preparation: Charge a glass-lined reactor with Water (400 parts) and Glacial Acetic Acid (0.5 parts) .
-
Dissolution: Add 2,5-Dimethoxyaniline (100 parts) . Heat to 30°C to ensure partial dispersion/dissolution.
-
Addition: Add Diketene (60 parts) dropwise over 2 hours.
-
Critical Control Point: Maintain temperature between 35–40°C . Exotherms above 50°C can lead to impurity formation (dehydroacetic acid).
-
-
Completion: Stir for an additional 2 hours at 40°C. The solution should become clear (if using solvent) or the product will precipitate (if aqueous).
-
Isolation: Cool to 0–5°C to crystallize. Filter the white precipitate.
-
Purification: Recrystallize from dilute ethanol or methanol.
-
Validation: Check Melting Point (Target: 71–75°C for 2,5-isomer).
Reactivity & Applications
Azo Coupling (Pigment Synthesis)
The primary utility of these molecules is as Coupling Components in the manufacture of azo pigments. The active site is the methylene group (
-
2',5'-Isomer Utility: This isomer is the "workhorse." It is often further chlorinated to produce Naphtol AS-IRG (4-chloro-2,5-dimethoxyacetoacetanilide), which is the precursor for Pigment Yellow 83 (a high-performance diarylide yellow). The non-chlorinated form is used for Pigment Yellow 97 (in combination with a sulfonamide diazo) and Pigment Yellow 127 . The 2,5-substitution pattern promotes a planar conformation in the solid state, enhancing lightfastness and solvent resistance.
-
2',4'-Isomer Utility: This isomer is used for Pigment Yellow 124 . The 2,4-substitution pattern (meta-relationship between methoxys) disrupts the "stacking" efficiency compared to the 2,5-isomer, often resulting in pigments with lower solvent resistance but unique coloristic shades (often greener yellows).
Pharmaceutical Relevance
While less common than in pigments, the acetoacetanilide moiety is a pharmacophore precursor.
-
Knorr Synthesis: Both isomers can react with hydrazines to form Pyrazolone derivatives.
-
Heterocycle Formation: Acid-catalyzed cyclization can yield substituted Quinolines (Knorr Quinoline Synthesis), where the methoxy positions on the ring dictate the substitution pattern of the final drug scaffold.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222464: N-(2,4-Dimethylphenyl)-3-oxobutanamide (Analogous Structure Reference). Link
-
Tokyo Chemical Industry (TCI). Product Specification: 2',5'-Dimethoxyacetoacetanilide (CAS 6375-27-5). Link
-
ChemicalBook. CAS Database List: 2',5'-Dimethoxyacetoacetanilide. Link
- Ullmann's Encyclopedia of Industrial Chemistry.Industrial Organic Pigments: Production, Properties, Applications. (General reference for Pigment Yellow 97 and 83 chemistry).
-
BenchChem. 2',4'-Dimethoxyacetoacetanilide (CAS 16715-79-0) Product Data. Link
Sources
Toxicological profile and handling of acetoacetanilide intermediates
An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of Acetoacetanilide and its Intermediates
Introduction to Acetoacetanilide
Acetoacetanilide (AAA), systematically known as 3-oxo-N-phenylbutanamide, is a key chemical intermediate with the molecular formula C₁₀H₁₁NO₂.[1][2] It primarily exists as a white crystalline solid or powder.[1][3][4] Due to its reactive nature, acetoacetanilide is a vital precursor in the synthesis of a wide range of organic compounds. Its principal application lies in the manufacture of organic pigments and dyestuffs, particularly azo pigments.[4][5] It also serves as an important intermediate in the production of various pharmaceuticals and other specialty chemicals.[1][6] Given its widespread use in industrial synthesis, a thorough understanding of its toxicological profile and adherence to rigorous handling protocols are paramount for ensuring the safety of researchers and chemical professionals.
Toxicological Profile
The toxicological properties of acetoacetanilide have not been fully investigated in all areas, but available data from safety studies and regulatory submissions provide a clear picture of its primary hazards.[7] The main routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[1]
Acute Toxicity
Acetoacetanilide is classified as harmful if swallowed or in contact with skin.[8][9]
-
Oral Toxicity: Ingestion can cause gastrointestinal irritation.[7] The median lethal dose (LD50) in rats has been reported in several studies, with values indicating moderate toxicity.
-
Dermal Toxicity: The substance is harmful upon skin contact, with repeated exposure potentially leading to significant absorption and health hazards.[3][8]
-
Inhalation Toxicity: Inhalation of dust may lead to respiratory tract irritation.[7]
Table 1: Acute Toxicity Data for Acetoacetanilide
| Exposure Route | Species | Value | Reference(s) |
|---|---|---|---|
| Oral LD50 | Rat | 1600 - 2450 mg/kg | [10][11] |
| Dermal LD50 | Guinea Pig | > 1000 mg/kg | [8][10][11] |
| Intraperitoneal LD50 | Rat | 800 mg/kg | [8][10] |
| Intraperitoneal LD50 | Mouse | 300 mg/kg |[8][10] |
Irritation and Sensitization
-
Skin and Eye Irritation: Acetoacetanilide may cause skin and eye irritation upon direct contact.[1][7]
-
Sensitization: It is considered a weak allergen.[5] While not classified as a strong sensitizer, the potential for allergic reactions exists.[9]
Chronic and Specific Target Organ Toxicity
The most critical systemic effect associated with repeated exposure to acetoacetanilide and related anilide compounds is methemoglobinemia .[4]
-
Mechanism: Absorption into the body can lead to the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. This form of hemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) if concentrations are sufficient.[10] The onset of symptoms may be delayed for 2 to 4 hours or more after exposure.[10]
-
Exposure Levels: Studies in rats have shown that repeated oral exposure to doses greater than 30 mg/kg/day can result in methemoglobinemia.[4] The No-Observed-Adverse-Effect Level (NOAEL) for this effect was established at 30 mg/kg/day.[4]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Currently, there is no conclusive data to classify acetoacetanilide as a carcinogen, mutagen, or reproductive toxin.[9] Most safety data sheets report these classifications as "Not classified" or "No data available." The No-Observed-Effect Level (NOEL) for reproductive and developmental toxicity in one study was 100 mg/kg.[4]
Risk Assessment and Hazard Control
A systematic approach to risk management is essential when working with acetoacetanilide intermediates. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls applied to Acetoacetanilide handling.
Engineering Controls
The primary method for controlling exposure is through robust engineering controls designed to minimize the release of dust and vapors into the work environment.
-
Ventilation: Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[7] Operations that may generate dust, such as weighing or transferring solids, should be performed in a chemical fume hood or at a workstation with dedicated exhaust ventilation.[8][12]
Personal Protective Equipment (PPE)
When engineering controls cannot eliminate exposure, appropriate PPE must be used.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][7][12] A face shield may be required for larger quantities or when there is a risk of splashing.[13]
-
Hand Protection: Wear chemical-resistant gloves.[7][12] Gloves must be inspected prior to use, and proper removal techniques (without touching the glove's outer surface) must be employed to avoid skin contact.[10][12]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[2][7][13] Contaminated clothing should be removed and washed before reuse.[7]
-
Respiratory Protection: Respiratory protection is not typically required where adequate ventilation is maintained.[12] If dusts are generated and ventilation is insufficient, a NIOSH/MSHA or EN 149-approved respirator should be used.[7]
Safe Handling, Storage, and Disposal Protocols
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure all engineering controls are functional. Read the Safety Data Sheet (SDS) and establish clear Standard Operating Procedures (SOPs).
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory or handling area.[3][9]
-
Handling: Avoid all personal contact, including inhalation of dust.[6][7] Avoid forming dust and aerosols during transfer and weighing.[8][9]
-
Post-Handling: Wash hands and other exposed areas thoroughly with soap and water after handling and before leaving the work area.[7][9]
Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated place.[3][7][12]
-
Containers: Keep containers tightly closed when not in use to prevent contamination and moisture absorption.[3][7]
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[2][7]
Waste Disposal
-
Collection: Collect all waste material containing acetoacetanilide in clearly labeled, sealed containers.
-
Disposal: Dispose of unused product and waste through a licensed professional waste disposal service.[8][12] Do not allow the product to enter drains or the environment.[3][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical aid.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[7]
Spill and Leak Response
A structured response is necessary to contain and clean up spills safely, preventing exposure and environmental contamination.
Caption: Workflow for responding to an Acetoacetanilide spill.
References
- Cole-Parmer. (2005).
- ChemicalBook. (2026).
- Loba Chemie. (2022).
- CDH Fine Chemical. Aceto Acetanilide Tech.
- Chemical Bull. (2026).
- Alpha Chemika. ACETOACETANILIDE For Synthesis.
- Fisher Scientific. (2025).
- Scribd. Acetoacetanilide (Cas 102-01-2) MSDS.
- OECD SIDS. ACETOACETANILIDE CAS N°:102-01-2.
- NOAA. ACETOACETANILIDE - CAMEO Chemicals.
- Echemi. (2024). Comprehensive SDS for Acetanilide – Safety and Handling Guide.
- TCI Chemicals. (2025).
- Santa Cruz Biotechnology.
- ChemicalBook. (2026). Acetoacetanilide Chemical Properties,Uses,Production.
- BenchChem. (2025). Personal protective equipment for handling 2-Acetoxyhexanedioic acid.
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- 5. Acetoacetanilide | 102-01-2 [chemicalbook.com]
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Methodological & Application
Application Notes and Protocols for Diazotization and Coupling Reactions Using 2',4'-Dimethoxyacetoacetanilide
Introduction: The Versatility of Azo Scaffolds in Modern Chemistry
The synthesis of azo compounds through diazotization and coupling reactions represents a cornerstone of synthetic organic chemistry, with a rich history and an ever-expanding scope of applications.[1] These reactions, which involve the conversion of a primary aromatic amine to a diazonium salt followed by its reaction with a coupling agent, are fundamental to the production of a vast array of dyes and pigments.[2] Beyond their traditional use as colorants, azo compounds are increasingly recognized for their significant potential in medicinal chemistry and drug development.[3][4][5] The characteristic azo linkage (-N=N-) can impart a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]
This guide focuses on the use of 2',4'-Dimethoxyacetoacetanilide as a versatile coupling agent in these reactions. The presence of the acetoacetanilide moiety provides an active methylene group, a key site for electrophilic attack by the diazonium salt. Furthermore, the dimethoxy substitutions on the phenyl ring can influence the electronic properties and, consequently, the reactivity of the molecule and the characteristics of the resulting azo compound.
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical underpinnings, practical protocols, and potential applications of azo compounds derived from 2',4'-Dimethoxyacetoacetanilide.
I. The Chemistry of Diazotization and Azo Coupling
A. Diazotization: Formation of the Electrophile
The initial step in this two-stage process is the diazotization of a primary aromatic amine. This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite.[2][8] The strong acid, usually hydrochloric acid, reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium salt.
Critical Causality: The reaction is performed at low temperatures (0-5 °C) because aryldiazonium salts are notoriously unstable and can decompose, releasing nitrogen gas at higher temperatures.[2][9] This temperature control is paramount for a successful reaction.
B. Azo Coupling: The Electrophilic Aromatic Substitution
The second stage is the azo coupling reaction, an electrophilic aromatic substitution where the aryldiazonium salt acts as the electrophile. The coupling partner, in this case, 2',4'-Dimethoxyacetoacetanilide, must be an electron-rich species to facilitate the reaction. The active methylene group (-CH₂-) flanked by two carbonyl groups in the acetoacetanilide moiety is particularly susceptible to electrophilic attack.
Expert Insight: The pH of the coupling reaction is a critical parameter that must be carefully controlled. For coupling with active methylene compounds like 2',4'-Dimethoxyacetoacetanilide, the reaction is typically carried out under neutral to slightly alkaline conditions. This is because the enolate form of the acetoacetanilide is a much more potent nucleophile. However, excessively high pH can lead to the conversion of the diazonium salt into an unreactive diazotate ion.
II. Visualizing the Reaction Pathway and Workflow
To provide a clear understanding of the chemical transformations and the experimental sequence, the following diagrams have been generated using the DOT language.
Caption: The two-stage process of azo dye synthesis.
Caption: A streamlined experimental workflow for synthesis.
III. Detailed Experimental Protocols
A. Materials and Equipment
-
Reagents:
-
Substituted Aromatic Amine (e.g., Aniline, p-toluidine, etc.)
-
2',4'-Dimethoxyacetoacetanilide
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
-
-
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Thermometer (-10 to 110 °C)
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
-
B. Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol provides a general procedure for the diazotization of a primary aromatic amine. The quantities should be adjusted based on the specific amine used.
-
In a 250 mL beaker, dissolve the chosen aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Gentle warming may be necessary to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.[9]
-
In a separate beaker, prepare a solution of sodium nitrite (0.11 mol, approximately 7.6 g) in 30 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[8]
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes.
-
The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess). If necessary, a small amount of urea or sulfamic acid can be added to quench the excess nitrous acid.
-
The resulting clear solution contains the aryldiazonium salt and should be used immediately in the subsequent coupling reaction.
C. Protocol 2: Azo Coupling with 2',4'-Dimethoxyacetoacetanilide
-
In a 500 mL beaker, dissolve 2',4'-Dimethoxyacetoacetanilide (0.1 mol) in a solution of sodium hydroxide (0.1 mol, approximately 4 g) in 100 mL of water. Alternatively, a solution of sodium acetate can be used to maintain a buffered pH.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold solution of 2',4'-Dimethoxyacetoacetanilide with continuous and efficient stirring.[2]
-
A brightly colored precipitate of the azo compound should form immediately.[8]
-
Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure azo compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
IV. Quantitative Data and Characterization
The following table provides a summary of typical reaction parameters and expected outcomes. These values may require optimization depending on the specific aromatic amine used.
| Parameter | Value/Range | Rationale/Notes |
| Stoichiometry (Amine:NaNO₂) | 1 : 1.1 | A slight excess of sodium nitrite ensures complete diazotization. |
| Stoichiometry (Diazonium Salt:Coupling Agent) | 1 : 1 | An equimolar ratio is typically used for efficient coupling. |
| Diazotization Temperature | 0-5 °C | Prevents the decomposition of the unstable diazonium salt.[2][9] |
| Coupling Temperature | 0-5 °C | Controls the reaction rate and minimizes side reactions. |
| Coupling pH | 7-9 | Facilitates the formation of the more nucleophilic enolate of the acetoacetanilide. |
| Reaction Time (Coupling) | 1-2 hours | Ensures the reaction proceeds to completion. |
| Expected Yield | 70-90% | Yields can vary based on the purity of reagents and adherence to the protocol. |
Characterization of the final product should be performed using standard analytical techniques:
-
Melting Point: To assess the purity of the synthesized compound.
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group and the C=O stretches of the amide and ketone.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the azo dye.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the colored compound.[3]
V. Applications in Drug Development and Research
Azo compounds are a versatile class of molecules with a broad spectrum of reported biological activities.[3][4] While the specific pharmacological profile of azo dyes derived from 2',4'-Dimethoxyacetoacetanilide would require dedicated screening, the existing literature on structurally related compounds suggests several promising avenues for investigation:
-
Antimicrobial Agents: Many azo dyes have demonstrated potent antibacterial and antifungal properties.[6][7] The synthesized compounds could be screened against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial leads.
-
Anticancer Agents: The azo scaffold is present in several compounds with cytotoxic activity against various cancer cell lines.[3][4] The extended π-system and the potential for interaction with biological macromolecules make these compounds interesting candidates for anticancer drug discovery.
-
Anti-inflammatory Agents: Some azo compounds have been reported to possess anti-inflammatory properties.[3] This could be explored through in vitro and in vivo models of inflammation.
-
Prodrugs for Targeted Delivery: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota. This property has been exploited to design colon-specific prodrugs, where an active drug molecule is released upon reduction of the azo linkage.[4]
VI. Safety and Handling
-
Diazonium Salts: Solid diazonium salts are explosive and should not be isolated unless absolutely necessary and with extreme caution. Always work with diazonium salts in solution and use them immediately after preparation.
-
Aromatic Amines: Many aromatic amines are toxic and may be carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
General Precautions: Always wear safety glasses, a lab coat, and gloves when performing these experiments.
VII. References
-
Aljamali, N. M. (2015). Review in Azo Compounds and its Biological Activity. Biochemistry & Analytical Biochemistry, 4(2).
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline.
-
BenchChem. (2025). Minimizing side reactions during the diazotization and coupling process.
-
BYJU'S. (2019). Diazotization Reaction Mechanism.
-
Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
-
Dandge, S. V., Girase, K. J., & Bendre, R. S. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology, 10(3), 627-647.
-
Gheni, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
-
Hamid, S. A., & Ali, Y. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558.
-
Hassan Guzar, S., & Majeed Mahdi, H. (2024). Azo compounds and their applications. University of Kerbala.
-
Jawad, S. A. A., & K, I. (2025). Azo Compounds and their Potential Applications: Article Review. ResearchGate.
-
Khan, A. A., & Khan, S. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. International Journal of Scientific Research in Science and Technology, 4(8), 1-10.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure.
-
Patel, S. (2016). Green synthesis of azo dyes from aromatic amines for textile applications.
-
RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
-
The University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
Sources
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- 2. cuhk.edu.hk [cuhk.edu.hk]
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- 9. benchchem.com [benchchem.com]
Industrial manufacturing process of N-(2,4-Dimethoxyphenyl)acetoacetamide
Technical Application Note: Scalable Synthesis of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide
Executive Summary
This application note details the industrial-grade synthesis of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide (CAS: 16715-79-0), a critical intermediate in the manufacturing of high-performance azo pigments (e.g., Pigment Yellow 6). While historical industrial routes utilize diketene—a hazardous and regulated reagent—this protocol focuses on a catalyzed ester-exchange method using Ethyl Acetoacetate (EAA). This route offers a superior safety profile for pilot-scale and pharmaceutical-grade manufacturing while maintaining high atom economy and purity (>99.5% by HPLC).
Target Audience: Process Chemists, Drug Development Scientists, and Pigment Manufacturing Engineers.
Chemical Strategy & Mechanism
The synthesis relies on the nucleophilic acyl substitution of 2,4-dimethoxyaniline on the carbonyl carbon of ethyl acetoacetate. The presence of two methoxy groups (electron-donating) at the ortho and para positions significantly enhances the nucleophilicity of the aniline, facilitating the reaction. However, this also makes the ring susceptible to oxidation, requiring inert atmosphere handling.
Key Challenges:
-
Equilibrium Control: The reaction produces ethanol as a byproduct. To drive the reaction to completion (Le Chatelier’s principle), ethanol must be continuously removed.
-
Thermal Degradation: Prolonged heating above 140°C can lead to "Conrad-Limpach" cyclization, forming unwanted quinolone byproducts.
-
Isomer Purity: Ensuring the keto form dominates in the final solid state for consistent downstream coupling.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway via nucleophilic acyl substitution. Ethanol removal drives the equilibrium forward.
Industrial Process Evaluation
| Parameter | Route A: Diketene (Commodity) | Route B: EAA + Catalyst (Recommended) |
| Reagent | Diketene (highly reactive ketene dimer) | Ethyl Acetoacetate (stable ester) |
| Kinetics | Extremely Fast (Exothermic) | Moderate (Endothermic/Equilibrium) |
| Safety | High Risk: Lachrymator, explosion hazard. | Low Risk: Standard flammable solvents. |
| Purity | High, but risk of polymerization. | Very High (>99.5%) with recrystallization. |
| Equipment | Specialized Hastelloy/Glass-lined reactors. | Standard Stainless Steel (SS316) reactors. |
| Suitability | Multi-ton commodity production. | Pharma intermediates & Pilot scale (1-100kg). |
Detailed Protocol: EAA Ester Exchange Route
Safety Precaution: 2,4-Dimethoxyaniline is toxic by inhalation and ingestion. Perform all operations in a fume hood. Xylene is flammable.
Materials:
-
Precursor: 2,4-Dimethoxyaniline (1.0 molar eq.)
-
Reagent: Ethyl Acetoacetate (1.15 molar eq.)
-
Solvent: Xylene (Isomeric mixture) or Toluene (for lower temp). Note: Xylene is preferred for higher boiling point to aid ethanol distillation.
-
Catalyst: Triethanolamine (TEA) or Pyridine (0.05 molar eq.).
-
Equipment: 3-Neck Round Bottom Flask, Dean-Stark Trap, Reflux Condenser, Mechanical Stirrer, Nitrogen Inlet.
Step-by-Step Procedure:
-
Inerting: Purge the reactor with Nitrogen (
) for 15 minutes to remove oxygen. -
Charging:
-
Load 2,4-Dimethoxyaniline (100 g, 0.65 mol) into the flask.
-
Add Xylene (400 mL). Stir to create a suspension.
-
Add Ethyl Acetoacetate (97.6 g, 0.75 mol).
-
Add Triethanolamine (4.8 g, 0.032 mol) as catalyst.
-
-
Reaction (Azeotropic Distillation):
-
Heat the mixture to reflux (approx. 135-140°C bath temperature).
-
The internal temperature will initially be lower (~110°C) due to ethanol generation.
-
Crucial Step: Monitor the Dean-Stark trap. Ethanol/Xylene azeotrope will collect. Drain the aqueous/ethanol phase periodically if separation occurs, or remove the distillate volume corresponding to theoretical ethanol yield.
-
Continue reflux for 4–6 hours until the internal temperature rises to the boiling point of pure Xylene (~138°C) and no further distillate is collected.
-
-
Monitoring:
-
Perform TLC (SiO2, Ethyl Acetate:Hexane 3:7). Disappearance of the aniline spot indicates completion.
-
-
Crystallization (Workup):
-
Cool the reaction mixture slowly to 80°C.
-
Optional: Add activated carbon (5 g), stir for 30 mins, and hot filter to remove color impurities.
-
Cool further to 20°C, then to 0-5°C using an ice bath. The product will crystallize as off-white needles.
-
-
Isolation:
-
Filter the slurry under vacuum.[1]
-
Wash the cake with cold Toluene (50 mL) followed by cold Hexane (50 mL) to remove residual EAA.
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Expected Yield: 85–92% Appearance: White to pale cream crystalline powder.
Process Flow Diagram
Figure 2: Industrial workflow for the synthesis of AAOA derivatives via azeotropic distillation.
Quality Control & Analytics
To ensure the material is suitable for high-grade pigment synthesis, the following specifications must be met:
| Test | Method | Specification |
| Appearance | Visual | White to pale yellow powder |
| Purity | HPLC (C18, ACN:Water) | ≥ 99.0% |
| Melting Point | Capillary Method | Determine vs Standard (Est. >80°C) |
| Free Amine | Titration (Nitrite) | < 0.2% (Critical for azo coupling) |
| Volatiles | LOD (105°C) | < 0.5% |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile. Gradient 10% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm.
-
Retention Time: Product elutes after free aniline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217648, N-(2,4-Dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]
-
Dyestuff Intermediates (2013). Technical Data: N-(2,4-dimethoxyphenyl)-3-oxobutanamide (CAS 16715-79-0).[2] Retrieved from [Link]
- Google Patents.Process for the preparation of acetoacetarylamides. (General industrial methodology reference for EAA ester exchange).
Sources
Topic: Reaction Kinetics of 2',4'-Dimethoxyacetoacetanilide in Aqueous Media
An Application Note and Protocol for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction
2',4'-Dimethoxyacetoacetanilide is a multifaceted organic molecule, finding utility as an intermediate in the synthesis of organic pigments and potentially as a scaffold in medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability and degradation profile in aqueous environments is paramount. This knowledge is fundamental for predicting shelf-life, designing stable formulations, and ensuring the safety and efficacy of potential therapeutic agents.[3] The rate at which a compound degrades in water (its hydrolysis kinetics) directly impacts its bioavailability and can lead to the formation of new, potentially toxic, degradation products.[4]
This document provides a detailed guide to understanding and quantifying the reaction kinetics of 2',4'-Dimethoxyacetoacetanilide in aqueous media. We will explore the theoretical underpinnings of its hydrolysis and provide a robust, step-by-step protocol for conducting forced degradation studies. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic data in line with regulatory expectations for stability-indicating methods.[5][6]
Theoretical Background: The Hydrolysis of an Acetoacetanilide
The structure of 2',4'-Dimethoxyacetoacetanilide contains an amide linkage, which is the primary site susceptible to hydrolysis in an aqueous environment. The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the amide group. This process can be catalyzed by both acid and base.
Under aqueous conditions, the principal degradation pathway is the cleavage of the amide bond to yield 2,4-dimethoxyaniline and acetoacetic acid. Acetoacetic acid is inherently unstable and can subsequently decarboxylate to form acetone and carbon dioxide.
The proposed hydrolysis mechanism is as follows:
-
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This is typically a faster and more straightforward pathway for amide hydrolysis.
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile, such as a water molecule.
The following diagram illustrates the general scheme for the hydrolysis of 2',4'-Dimethoxyacetoacetanilide.
Caption: Proposed Hydrolysis Pathway of 2',4'-Dimethoxyacetoacetanilide.
Application Protocol: Kinetic Analysis via Forced Degradation
Forced degradation, or stress testing, is an essential practice in pharmaceutical development used to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than its intended storage.[3][6] This protocol outlines a forced degradation study to determine the hydrolysis kinetics of 2',4'-Dimethoxyacetoacetanilide under acidic, neutral, and alkaline conditions.
PART 1: Materials and Instrumentation
Reagents:
-
2',4'-Dimethoxyacetoacetanilide (analytical standard, >99% purity)
-
Hydrochloric Acid (HCl), ACS grade
-
Sodium Hydroxide (NaOH), ACS grade
-
Potassium Phosphate Monobasic (KH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄) for buffer preparation
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector[7]
-
Analytical Balance (4 or 5 decimal places)
-
pH Meter
-
Thermostatted Water Bath or Incubator
-
Volumetric Flasks and Pipettes (Class A)
-
Autosampler Vials
PART 2: Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Sources
Procedures for amination of diketene to form acetoacetanilides
Executive Summary
Acetoacetanilides (AAAs) are critical intermediates in the synthesis of organic pigments (e.g., Hansa Yellows, Benzimidazolones) and heterocycles for pharmaceutical APIs. The synthesis involves the amination of diketene (4-methylene-2-oxetanone) with an aromatic amine (aniline).[1]
While the reaction appears chemically simple, the handling of diketene presents significant safety and quality challenges. Diketene is lachrymatory, toxic, and prone to violent polymerization.[1] Furthermore, the reaction is highly exothermic (
This guide provides two validated protocols:
-
Method A: Aqueous/Biphasic Batch Synthesis (Green/Industrial Standard).
-
Method B: Continuous Flow Synthesis (Process Intensification).
Chemical Foundation & Mechanism[1][2]
Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the diketene lactone ring, leading to ring opening and the formation of the
Key Insight: The product exists in equilibrium between the keto and enol forms, but crystallizes primarily as the keto-amide tautomer, stabilized by intermolecular hydrogen bonding.
Figure 1: Mechanistic pathway of diketene amination.[1] Note the competing dimerization pathway if temperature is uncontrolled.
Safety & Handling (Critical)
DANGER: Diketene is a high-hazard reagent.[1]
-
Toxicity: Severe lachrymator; inhalation can cause pulmonary edema.[1]
-
Instability: Polymerizes violently in the presence of bases, acids, or temperatures
. -
Flash Point:
(Flammable).[1][2][3]
Mandatory Controls:
-
Quench Protocol: Always have a solution of 10% NaOH available to quench spills (hydrolyzes diketene to acetoacetate).[1]
-
Temperature: Never store diketene above
. -
Material Compatibility: Do not use iron or rusty steel (catalyzes polymerization).[1] Use Stainless Steel 316, Glass, or PTFE.[1]
Method A: Aqueous/Biphasic Batch Synthesis
Best for: Standard laboratory synthesis and industrial batch manufacturing where product precipitation drives yield.
Rationale
Using water as the primary medium acts as a massive heat sink for the exotherm. Since AAAs are poorly soluble in cold water, the product precipitates, driving the equilibrium forward and simplifying isolation. Acetic acid is used to solubilize the aniline initially.
Reagents & Equipment
-
Reactor: 3-Neck flask with mechanical stirrer (overhead), internal thermometer, and pressure-equalizing dropping funnel.[1]
-
Aniline: 93.1 g (1.0 mol)[1]
-
Diketene: 88.0 g (1.05 mol) — Slight excess to account for hydrolysis.[1]
-
Solvent: Water (400 mL) + Glacial Acetic Acid (10 mL).
-
Catalyst (Optional): Sodium Acetate (buffer) or Triethylamine (0.5 mol%) if aniline is electron-deficient.[1]
Step-by-Step Protocol
-
Preparation: Charge water and acetic acid into the reactor. Add Aniline. Stir to form a fine suspension/emulsion.
-
Cooling: Cool the mixture to 20–25°C .
-
Expert Note: Do not cool below 15°C initially, or the reaction start-up will be sluggish, leading to diketene accumulation and a potential "runaway" exotherm later.[1]
-
-
Addition: Add Diketene dropwise over 60–90 minutes.
-
CRITICAL: Maintain internal temperature between 25–35°C . Use an ice bath to counteract the exotherm. If temp exceeds 40°C, stop addition immediately to prevent dimerization.[1]
-
-
Digestion: After addition, warm the mixture to 50°C for 30 minutes to ensure complete conversion and crystal growth (Ostwald ripening).
-
Workup: Cool to 0–5°C . The product will crystallize as white leaflets.
-
Filtration: Filter the solid. Wash with cold water (
) to remove acetic acid and unreacted diketene.[1] -
Drying: Dry in a vacuum oven at 60°C.
Yield Expectation: 90–95% Purity: >99% (HPLC)
Method B: Continuous Flow Synthesis
Best for: High-throughput screening, safety (low active volume), and handling highly exothermic variants.[1]
Rationale
Flow chemistry minimizes the "inventory" of hazardous diketene at any specific moment. The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation, permitting faster reaction rates without thermal runaway.[1]
Workflow Diagram
Figure 2: Continuous flow setup for AAA synthesis.[1] Note the inline quench to neutralize excess diketene immediately.
Protocol Parameters[1][5][6]
-
Solvent: Toluene (Aniline is soluble; Product is insoluble and forms a slurry).[1]
-
Concentration: 1.0 M Aniline in Toluene.[1]
-
Flow Rate: Calculated for a residence time of 2–5 minutes .
-
Temperature: 40–50°C (Higher temps allowed due to superior heat transfer).[1]
-
Back Pressure: 40 psi (to prevent solvent boiling if running hotter).
Process Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Diketene | Ensure reactor is dry (if using Method B) or increase diketene excess (Method A).[1] Check pH (keep < 7).[1][2] |
| Red/Pink Color | Oxidation of Aniline | Aniline is old/oxidized.[1] Distill aniline before use.[1] Add trace sodium bisulfite. |
| Product Melting Point Low (<82°C) | Dehydroacetic Acid (DHA) impurity | Reaction temperature spiked >45°C. Improve cooling or slow addition rate.[1] |
| Violent Bubbling | Diketene Polymerization | EMERGENCY: Stop addition. Cool immediately. Check for base contamination in the reactor. |
| Sluggish Reaction | Electron-deficient Aniline | Add catalyst: 0.1% DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP.[1] |
References
-
Organic Syntheses Procedure: Williams, J. W.; Krynitsky, J. A.[1][4] Acetoacetanilide.[1][2][5][4][6][7] Org. Synth. 1941 , 21, 4.[1]
-
[1]
-
-
Diketene Safety Data: National Institutes of Health (NIH) PubChem.[1] Diketene (Compound).[1][2][3][8][9]
-
[1]
-
-
Industrial Context (Pigments): Hunger, K.; Schmidt, M. U.[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH, 2019 .[1]
-
[1]
-
-
Flow Chemistry Application: Movsisyan, M.; et al. Taming hazardous chemistry in flow: The continuous synthesis of diazo compounds. Chem. Soc. Rev., 2016 , 45, 4892-4928.[1] (Context on handling energetic reagents in flow).
-
[1]
-
-
Reaction Mechanism & Kinetics: Clemens, R. J.[1] Diketene. Chem. Rev.[1]1986 , 86, 2, 241–318.[1]
-
[1]
-
Sources
- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation method of acetoacetanilide compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Acetoacetanilide [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Scale-Up of 7-Hydroxycoumarin-4-acetic acid (CAS 92-15-9) Production
Abstract
This document provides a comprehensive technical guide for the laboratory scale-up of 7-Hydroxycoumarin-4-acetic acid (CAS 92-15-9), a pivotal intermediate in the synthesis of pharmaceuticals and fluorescent probes.[1] The transition from bench-scale synthesis to larger-scale production is fraught with challenges related to maintaining yield, purity, and operational safety. These application notes offer detailed protocols and critical insights into the scale-up process, focusing on the Pechmann condensation reaction. We will explore the mechanistic underpinnings of this synthesis, delineate critical process parameters for successful scale-up, and provide robust, step-by-step protocols for both laboratory and pilot-scale production.
Introduction to 7-Hydroxycoumarin-4-acetic acid
7-Hydroxycoumarin-4-acetic acid, a derivative of coumarin, is a highly versatile organic compound. Its molecular architecture, featuring a coumarin core functionalized with hydroxyl and acetic acid groups, makes it an invaluable building block in medicinal chemistry and materials science. This compound is a key precursor for the synthesis of fluorescent labels and probes used in biological research to study enzyme activities and other cellular processes.[1][2] Furthermore, its structural motifs are found in numerous bioactive molecules, including those with anticoagulant and antioxidant properties.[1]
The most common and efficient method for synthesizing 7-Hydroxycoumarin-4-acetic acid is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of the title compound, resorcinol (a phenol) is reacted with diethyl acetonedicarboxylate (a β-ketoester).[3]
The Pechmann Condensation: Mechanism and Critical Parameters
The Pechmann condensation is a classic named reaction in organic chemistry used for the synthesis of coumarins.[4] The reaction is typically catalyzed by strong acids, such as sulfuric acid, and proceeds through several key steps:
-
Transesterification: The phenolic hydroxyl group of resorcinol attacks one of the ester carbonyls of diethyl acetonedicarboxylate.
-
Intramolecular Cyclization: The activated aromatic ring of the resorcinol intermediate undergoes an intramolecular electrophilic aromatic substitution (a form of Michael addition) onto the β-carbon of the ester.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic coumarin ring system.
-
Hydrolysis: The remaining ester group is hydrolyzed to the final carboxylic acid product.
For a successful and high-yielding Pechmann condensation, several parameters must be carefully controlled, especially during scale-up:
-
Catalyst Choice and Concentration: While strong mineral acids like sulfuric acid are effective, the use of solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) can simplify purification and reduce waste streams.[5][6] The optimal catalyst loading should be determined experimentally, as excess catalyst can lead to side reactions and purification difficulties.[7][8]
-
Temperature: The reaction is often exothermic. Precise temperature control is crucial to prevent side product formation and ensure reaction safety. For activated phenols like resorcinol, the reaction can often be performed at or near room temperature.[9]
-
Reactant Purity: The purity of the starting materials, particularly the resorcinol and diethyl acetonedicarboxylate, will directly impact the purity of the final product and the overall yield.
Laboratory Scale-Up: From Bench to Pilot
Scaling up a chemical synthesis is not a linear process. A procedure that works well on a 1-gram scale may fail or become hazardous at a 100-gram scale. The following considerations are critical for the successful scale-up of 7-Hydroxycoumarin-4-acetic acid production.
Heat and Mass Transfer
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes heat dissipation more challenging in larger reactors. The exothermic nature of the Pechmann condensation necessitates the use of a jacketed reactor with a reliable temperature control system to prevent thermal runaways.
-
Mass Transfer (Mixing): Efficient mixing is essential to maintain a homogenous reaction mixture, ensuring uniform temperature and concentration. Inadequate mixing can lead to localized hot spots, reduced yields, and the formation of impurities. A transition from magnetic stirring to overhead mechanical stirring is typically required during scale-up.
Reagent Addition and Control
The rate of reagent addition, particularly the acid catalyst, must be carefully controlled to manage the reaction exotherm. A slow, subsurface addition is often preferred in larger reactors to ensure rapid mixing and heat dissipation.
Work-up and Product Isolation
The isolation and purification of the product on a larger scale require different techniques than those used in the lab.
-
Quenching: The reaction is typically quenched by pouring the reaction mixture into ice water. On a larger scale, this must be done carefully and with efficient stirring to manage the heat generated.
-
Filtration: A simple Büchner funnel may be sufficient for small-scale filtration, but a Nutsche filter or centrifuge is more appropriate for handling larger quantities of solid product.
-
Purification: While column chromatography is a powerful tool for purification at the lab scale, it is often impractical for large quantities.[10] Recrystallization or acid-base extraction are more scalable purification methods for 7-Hydroxycoumarin-4-acetic acid.[11]
Visualized Workflows and Pathways
Synthesis Pathway of 7-Hydroxycoumarin-4-acetic acid
Caption: Pechmann condensation for 7-Hydroxycoumarin-4-acetic acid synthesis.
Experimental Workflow for Scale-Up
Caption: A typical workflow for scaling up a chemical process.
Experimental Protocols
Safety Precaution: These protocols should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Concentrated sulfuric acid is highly corrosive and can cause severe burns.
Protocol 1: Laboratory-Scale Synthesis (c. 5 g)
Materials:
-
Resorcinol (3.3 g, 0.03 mol)
-
Diethyl acetonedicarboxylate (6.06 g, 0.03 mol)
-
Concentrated sulfuric acid (15 mL)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 15 mL of concentrated sulfuric acid to below 10 °C in an ice bath.
-
In a separate beaker, mix resorcinol and diethyl acetonedicarboxylate.
-
Slowly add the resorcinol/diethyl acetonedicarboxylate mixture to the cold sulfuric acid with stirring, maintaining the temperature below 20 °C.[12]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.[6]
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.[12]
-
Dissolve the crude product in saturated sodium bicarbonate solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with 1 M hydrochloric acid to a pH of ~2 to precipitate the purified product.
-
Collect the product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Protocol 2: Pilot-Scale Synthesis (c. 500 g)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer and temperature probe
-
Circulating chiller/heater
-
Addition funnel
-
Nutsche filter
Materials:
-
Resorcinol (330 g, 3.0 mol)
-
Diethyl acetonedicarboxylate (606 g, 3.0 mol)
-
Concentrated sulfuric acid (1.5 L)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
10 M Hydrochloric acid
-
Ice
Procedure:
-
Charge the 10 L jacketed reactor with 1.5 L of concentrated sulfuric acid and cool to below 10 °C using the circulating chiller.
-
Premix the resorcinol and diethyl acetonedicarboxylate and charge to the addition funnel.
-
Slowly add the reactant mixture to the sulfuric acid over 2-3 hours, maintaining the internal temperature below 20 °C.
-
Allow the reaction to stir at room temperature for 18 hours.
-
In a separate, appropriately sized vessel, prepare a slurry of 20 kg of ice in 10 L of water.
-
Slowly transfer the reaction mixture to the ice slurry with vigorous stirring.
-
Isolate the crude product using a Nutsche filter and wash thoroughly with cold deionized water.
-
Perform the acid-base purification as described in the laboratory-scale protocol, using appropriately scaled quantities of sodium bicarbonate and hydrochloric acid.
-
Wash the final product with cold deionized water and dry in a vacuum oven to a constant weight.
Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot Scale | Rationale for Change |
| Batch Size | ~5 g | ~500 g | 100-fold increase for process validation and material supply. |
| Reactor | 250 mL Round-bottom flask | 10 L Jacketed Reactor | Improved heat transfer and temperature control. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume. |
| Reagent Addition | Manual, rapid | Controlled, slow addition | Manages exotherm and ensures safety. |
| Filtration | Büchner Funnel | Nutsche Filter | Efficiently handles larger solid quantities. |
| Typical Yield | 60-80% | 60-80% | A well-optimized process should maintain yield upon scale-up. |
| Melting Point | 212 °C (dec.)[2][13] | 212 °C (dec.) | A key quality control parameter. |
References
-
MDPI. (2025, November 13). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 7-hydroxycoumarin-4-acetic acid 6. Retrieved from [Link]
-
PubMed. (2010, June 24). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
National Institutes of Health. (2010, June 24). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular mechanism for the Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. Retrieved from [Link]
-
PMC. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]
-
YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
-
PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
SpringerLink. (n.d.). Optimisation of the Pechmann reaction conditions using microwave irradiation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 3. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 7-ヒドロキシクマリニル-4-酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocols: Formulation of High-Performance Yellow Inks Using Acetoacetanilide-Based Pigments
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive framework for the formulation and evaluation of yellow inks utilizing diarylide pigments derived from acetoacetanilide coupling components. While the specific intermediate 2',4'-Dimethoxyacetoacetanilide is part of the broader acetoacetanilide chemical family, this document will focus on commercially significant and structurally related diarylide pigments, such as C.I. Pigment Yellow 12, C.I. Pigment Yellow 13, and C.I. Pigment Yellow 14, which are synthesized from similar precursors.[1][2] These pigments are foundational to the ink industry, offering a balance of vibrant color, performance, and cost-effectiveness.[3] This note details the underlying chemistry of these pigments, provides step-by-step protocols for formulating both solvent-based and water-based inks, and outlines essential quality control procedures. The methodologies are designed for researchers, chemists, and print industry professionals seeking to optimize yellow ink formulations.
Foundational Chemistry & Core Components
The Pigment: Diarylide Yellows from Acetoacetanilide Derivatives
Diarylide yellow pigments are a class of organic azo pigments characterized by having two acetoacetanilide groups in their molecular structure.[1][2] Their synthesis is a classic example of an azo coupling reaction. The process involves two primary components:
-
The Diazo Component: Typically a tetra-azotized aromatic diamine, with 3,3'-dichlorobenzidine being a common precursor for many diarylide yellows.[1]
-
The Coupling Component: An acetoacetanilide derivative, such as 2',4'-Dimethylacetoacetanilide (AAMX), which is the key precursor for C.I. Pigment Yellow 13.[4][5] The specific substituents on the aniline ring of the acetoacetanilide molecule are critical in fine-tuning the final pigment's properties, including its shade, lightfastness, and chemical resistance.[6]
The reaction between these two components creates the stable, highly conjugated system responsible for the pigment's vibrant yellow color.
Sources
- 1. Pigment Yellow 13 - Wikipedia [en.wikipedia.org]
- 2. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 3. Pigment Yellow 14 for Solvent-Based Gravure and Flexo Inks: High Flow and High Gloss on Films and Paper - Honor Pigments [honorpigment.com]
- 4. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]
- 5. WO2009129455A2 - Dairylide yellow pigments - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Troubleshooting hydrolysis of 2',4'-Dimethoxyacetoacetanilide in acidic pH
Technical Support Center: Hydrolysis of 2',4'-Dimethoxyacetoacetanilide
Case ID: DMAAA-HYD-001 Topic: Troubleshooting Acid-Catalyzed Hydrolysis & Product Isolation Applicable For: Process Chemists, R&D Scientists, QC Analysts
Executive Summary & Chemical Context
The Objective: You are attempting to cleave 2',4'-Dimethoxyacetoacetanilide (DMAAA) to yield 2,4-Dimethoxyaniline (2,4-DMA) and acetoacetic acid (which subsequently decarboxylates).
The Core Challenge: This reaction is a "kinetic vs. thermodynamic" balancing act.
-
Electronic Shielding: The two methoxy groups are strong electron donors. Through resonance, they increase the electron density of the amide nitrogen, stabilizing the C-N bond and making the carbonyl carbon less electrophilic. This retards the initial nucleophilic attack by water, often requiring vigorous conditions.
-
Product Instability: The product, 2,4-DMA, is an electron-rich aniline prone to rapid oxidation and polymerization (tar formation) under the very conditions required to drive the hydrolysis (hot acid + oxygen).
Diagnostic Workflow
Use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic decision tree for DMAAA hydrolysis failures.
Mechanistic Insight & Troubleshooting
Issue #1: The "Black Tar" Scenario (Oxidative Degradation)
Symptom: The reaction mixture turns dark brown or black; yield is low; sticky residue forms.[1] Root Cause: 2,4-Dimethoxyaniline is highly electron-rich. In hot acidic media, it is susceptible to oxidation by dissolved oxygen or trace metal impurities (e.g., Fe³⁺). This leads to the formation of quinone imines and subsequent polymerization (aniline black-like dyes).
Corrective Actions:
-
Inert Atmosphere (Critical): You must sparge the reaction solvent with Nitrogen or Argon for 15 minutes prior to heating and maintain a blanket during reflux.
-
Scavengers: Add a small amount of Stannous Chloride (SnCl₂) (0.1 - 0.5 eq) or Sodium Bisulfite to the reaction mixture. This acts as a reducing agent to prevent the oxidation of the amine as it forms.
-
Acid Choice: Avoid oxidizing acids. Use Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl). Do not use Nitric Acid.
Issue #2: Reaction Stalling (Kinetic Inhibition)
Symptom: HPLC/TLC shows significant starting material after 4+ hours. Root Cause: The methoxy groups donate electrons into the ring, which communicates with the amide nitrogen. This increases the double-bond character of the C-N bond (resonance), making it harder to cleave. Mechanism:
-
Protonation: The carbonyl oxygen is protonated.[2]
-
Attack: Water attacks the carbonyl carbon (Rate Limiting Step).[2] The electron donation from the ring makes this carbon less positive (less electrophilic), slowing this step.
Corrective Actions:
-
Increase Acid Concentration: Shift from 10% to 20-30% H₂SO₄ . The higher proton activity is needed to shift the equilibrium toward the O-protonated species.
-
Co-solvent: If the starting material is insoluble (floating solids), the reaction is phase-limited. Use Acetic Acid or Ethanol as a co-solvent to solubilize the DMAAA.
Issue #3: The "Disappearing Product" (Solubility)
Symptom: Reaction looks clean, but isolation yields <40%. Root Cause: 2,4-Dimethoxyaniline forms a soluble salt in acid. If you neutralize to pH 7, it may still have significant water solubility due to the polar methoxy groups. Corrective Actions:
-
pH Swing: Neutralize to pH 9-10 (ensure free amine formation).
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate for extraction. Do not rely on filtration alone unless the concentration is very high.
Standardized Protocol (Self-Validating)
This protocol is designed to balance kinetics (hydrolysis speed) with thermodynamics (product stability).
Reagents:
-
DMAAA (1.0 eq)
-
Sulfuric Acid (20% aq. solution) - Preferred over HCl to reduce volatility issues.
-
Ethanol (Co-solvent, optional if solubility is poor)
-
Nitrogen gas source
Step-by-Step:
-
Preparation: Charge DMAAA and Ethanol (if using) into the flask.
-
De-oxygenation (Validation Point 1): Add the 20% H₂SO₄. Before heating, sparge the mixture with N₂ for 15 mins.
-
Check: Solution should be clear to pale yellow. If it turns pink/dark immediately, impurities are present.
-
-
Reflux: Heat to reflux (approx. 90-100°C).
-
Observation: You should see gas evolution (CO₂ bubbles) from the decarboxylation of the acetoacetic acid byproduct.
-
Validation Point 2: The reaction is likely complete when gas evolution ceases.
-
-
Monitoring: Check TLC (System: Hexane/EtOAc 1:1).
-
DMAAA Rf: ~0.3-0.4 (Amide)
-
2,4-DMA Rf: ~0.5-0.6 (Amine - stains bright red/purple with p-Anisaldehyde due to electron-rich ring).
-
-
Workup:
-
Cool to 0-5°C (Ice bath).
-
Basify carefully with 50% NaOH to pH > 10. Keep cold to prevent oxidation during exotherm.
-
Extract immediately with DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Data Summary: Acid Hydrolysis Variables
| Variable | Condition | Effect on DMAAA Hydrolysis | Risk |
| Acid Type | HCl (Conc.) | Fast reaction | Chlorination side-products possible if oxidants present. |
| H₂SO₄ (20-40%) | Optimal balance | Sulfonation possible if conc. >70% and temp >100°C. | |
| Temperature | < 60°C | Reaction stalls (Kinetic barrier) | Incomplete conversion. |
| Reflux (~100°C) | Required for cleavage | Oxidation of amine (requires N₂). | |
| Atmosphere | Air | High degradation | Formation of "tar" / low yield. |
| Nitrogen | High Stability | Requires setup complexity. |
Reaction Pathway Diagram
The following diagram illustrates the transformation and the critical decarboxylation step that drives the equilibrium.
Figure 2: Reaction pathway showing the irreversible decarboxylation driving force and the oxidation risk.
References
-
Mechanism of Amide Hydrolysis: O'Connor, C. (1970). Acid-Catalyzed Hydrolysis of Amides. Quarterly Reviews, Chemical Society, 24(4), 553-564.
-
Substituent Effects on Acetanilides: Tillett, J. G. (1976). Acid-Catalysed Hydrolysis of Substituted Acetanilides. Journal of the Chemical Society, Perkin Transactions 2.
-
Properties of 2,4-Dimethoxyaniline: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline.
-
Acetoacetanilide Chemistry: Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 21, p. 4 (1941). (General reference for acetoacetanilide cleavage).
Sources
Preventing thermal degradation of 2',4'-Dimethoxyacetoacetanilide during drying
Introduction
Welcome to the technical support guide for 2',4'-Dimethoxyacetoacetanilide. This document is designed for researchers, scientists, and drug development professionals who are handling this compound and need to ensure its stability during the critical drying phase. 2',4'-Dimethoxyacetoacetanilide, like many complex organic molecules, is susceptible to thermal degradation, which can compromise purity, efficacy, and safety. This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate and troubleshoot these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2',4'-Dimethoxyacetoacetanilide is developing a yellow or brownish tint after drying in a conventional oven. What is causing this discoloration?
A: Discoloration is a primary visual indicator of thermal degradation. The development of a yellow or brown hue suggests the formation of chromophoric impurities. This is likely due to one or more of the following reasons:
-
Excessive Temperature: Conventional ovens often have poor temperature uniformity and can overshoot the set point, creating hot spots. Even if the set temperature is below the melting point, localized heating can initiate decomposition. High temperatures can break down the molecular structure of active pharmaceutical ingredients (APIs), leading to undesirable byproducts and discoloration[1].
-
Oxidation: The presence of oxygen at elevated temperatures can promote oxidative degradation of the aniline moiety.
-
Dehydration/Cyclization: In the presence of trace acidic impurities or sufficient heat, acetoacetanilides can undergo intramolecular cyclization to form quinolone-type structures, which are often colored[2].
Solution: Immediately cease using conventional, high-temperature atmospheric drying. Switch to a controlled, low-temperature method such as vacuum drying or lyophilization.
Q2: What is the maximum safe drying temperature for 2',4'-Dimethoxyacetoacetanilide?
A: The maximum safe drying temperature is not a fixed value but is specific to your material's purity and crystalline form. It must be determined experimentally. A related compound, 4'-Chloro-2',5'-dimethoxyacetoacetanilide, shows a melting point of approximately 108°C and an onset of decomposition around 250°C[3]. However, you should not rely on data from analogues.
The most reliable method for determining the thermal limits is to use Simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) .[4]
-
DSC (Differential Scanning Calorimetry) measures heat flow and will identify the melting point (an endothermic event)[5]. Drying should always occur at a temperature well below the melting point.
-
TGA (Thermogravimetric Analysis) measures changes in mass as a function of temperature[6]. It will pinpoint the temperature at which the compound begins to lose mass due to decomposition.
Guideline: As a starting point, the target drying temperature should be at least 20-30°C below the determined melting point or any other thermal event observed in the DSC thermogram. See Protocol 1 for a detailed methodology.
Q3: Which drying methods are recommended for preventing thermal degradation?
A: For heat-sensitive compounds, the goal is to remove solvents at the lowest possible temperature. The recommended methods are Vacuum Drying and Lyophilization (Freeze-Drying).
| Feature | Conventional Oven Drying | Vacuum Drying | Lyophilization (Freeze-Drying) |
| Principle | Hot air evaporation | Low-pressure evaporation | Sublimation of frozen solvent[7] |
| Operating Temp. | High (Often >50°C) | Low to Moderate (e.g., 25-50°C) | Very Low (Sub-zero)[8] |
| Pressure | Atmospheric | Vacuum (<100 mbar)[9] | High Vacuum (<1 mbar)[8] |
| Pros | Inexpensive, simple | Gentle, efficient for solvents, prevents oxidation[1][10] | Ideal for extremely sensitive and biological materials, preserves structure[11][12][13] |
| Cons | High risk of degradation, oxidation, uneven drying[1] | Higher equipment cost, potential for particle agglomeration[10] | Highest cost, long cycle times, not suitable for all solvents[14] |
| Best For | Thermally robust, non-sensitive materials | Heat-sensitive APIs, removal of organic solvents | High-value, extremely thermolabile compounds, aqueous solutions[14][15] |
Q4: My product purity is low after drying, even though I used a vacuum oven. What could be wrong?
A: Low purity post-drying, assuming the pre-dried material was of high purity, points to degradation during the process. Even in a vacuum oven, several factors can cause this:
-
Temperature Set Point is Too High: While a vacuum lowers the solvent's boiling point, the product temperature itself might still be too high for the compound's stability. Refer to your TGA/DSC data.
-
Extended Drying Time: Prolonged exposure to even moderate heat can cause slow degradation over time. Optimize the drying cycle to be as short as necessary.
-
Inefficient Vacuum: A poor vacuum level means the solvent's boiling point is not lowered sufficiently, requiring a higher temperature for effective evaporation. Check your vacuum pump and system for leaks.
-
Residual Impurities: Catalytic amounts of acidic or basic impurities from the synthesis can lower the decomposition temperature. Ensure the material is thoroughly washed and neutralized before drying. Factors like pH can significantly affect drug stability[16].
Q5: How can I definitively confirm the purity of my final dried product and identify any degradation products?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds[17].
-
Purity Assessment: A validated HPLC method can separate the main 2',4'-Dimethoxyacetoacetanilide peak from any impurities. Purity is typically calculated by the area normalization method[17].
-
Degradant Identification: By coupling HPLC with Mass Spectrometry (HPLC-MS), you can obtain the molecular weight and fragmentation patterns of impurity peaks, which is crucial for identifying the structure of degradation products[18][19][20].
We recommend developing a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. See Protocol 4 for a starting HPLC method.
Process Optimization & Troubleshooting Workflow
This diagram outlines the logical flow for diagnosing and solving thermal degradation issues during the drying of 2',4'-Dimethoxyacetoacetanilide.
Caption: Workflow for selecting and optimizing a drying protocol.
Recommended Experimental Protocols
Protocol 1: Determination of Thermal Stability by TGA/DSC
This protocol establishes the critical temperature limits for drying.
Objective: To determine the melting point and onset of thermal decomposition of 2',4'-Dimethoxyacetoacetanilide.
Instrumentation: Simultaneous TGA/DSC analyzer[4].
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, solvent-wet sample into a clean aluminum DSC pan.
-
TGA/DSC Conditions:
-
Temperature Range: 30°C to 350°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Action: The maximum product temperature during drying must remain significantly below these observed thermal events.
Protocol 2: Optimized Low-Temperature Vacuum Drying
This is the most common and recommended method for APIs like 2',4'-Dimethoxyacetoacetanilide.
Objective: To dry the compound efficiently while preserving its integrity.
Instrumentation: Agitated vacuum dryer or a static vacuum oven with good heat transfer.
Methodology:
-
Loading: Spread the wet cake thinly and evenly on trays to maximize surface area.
-
Set Temperature: Set the jacket/shelf temperature to a value at least 20°C below the melting point determined in Protocol 1.
-
Apply Vacuum: Gradually apply vacuum, aiming for a pressure below 50 mbar[9].
-
Drying Phase: Hold at temperature and vacuum until the solvent is removed. For agitated dryers, intermittent agitation can break up clumps and speed up drying.
-
Endpoint Determination: The drying process is complete when the product temperature stabilizes and equals the shelf/jacket temperature, and/or when a solvent analyzer (e.g., GC headspace) shows residual solvent levels are below the required ICH limit.
Protocol 3: Lyophilization (Freeze-Drying)
This protocol is for extremely sensitive batches or when the compound is isolated from an aqueous medium.
Objective: To dry the compound by sublimation, avoiding liquid-phase and heat-related degradation.
Instrumentation: Laboratory or production-scale lyophilizer.
Methodology:
-
Freezing: The product solution or slurry is frozen completely at a temperature below its eutectic point[7][14].
-
Primary Drying (Sublimation): A deep vacuum is applied (e.g., <0.5 mbar), and the shelf temperature is raised slightly (e.g., to -10°C) to provide energy for the ice to sublime directly into water vapor[11].
-
Secondary Drying (Desorption): After all ice is gone, the shelf temperature is gradually increased (e.g., to 20-25°C) to remove residual, bound water molecules[8].
-
Completion: The cycle is complete when the vacuum level returns to the baseline of the empty chamber.
Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for a method to assess the purity of the final product.
Objective: To quantify the purity of 2',4'-Dimethoxyacetoacetanilide and detect any degradation products.
Instrumentation: HPLC system with a UV detector.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds[17]. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common, effective mobile phase for providing good peak shape for anilide-type compounds[23]. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B | A gradient elution is necessary to separate the main peak from potential non-polar and polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 245 nm | Aromatic systems typically have strong absorbance in this region. Wavelength may require optimization. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL. | Ensure complete dissolution before injection. |
Method Validation: This method must be validated for parameters such as selectivity, linearity, precision, and accuracy to be considered reliable[24].
Potential Degradation Pathway Visualization
The following diagram illustrates a plausible, generalized thermal degradation pathway for an acetoacetanilide. The actual mechanism for 2',4'-Dimethoxyacetoacetanilide would require experimental confirmation (e.g., via LC-MS).
Caption: Plausible degradation pathways for acetoacetanilide.
References
- Ivey Tang. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. sinothermo.
- Advancement and Innovations in Drying of Biopharmaceuticals, Nutraceuticals, and Functional Foods. (n.d.). PMC.
- Freeze-drying Technology in Pharmaceutical and Biomedical Product Development. (2025, September 12).
- How is freeze drying used in pharmaceuticals. (2023, August 30). Bioevopeak.
- Spray Drying in Pharmaceuticals. (2022, August 2). RheoSense Blog.
- Methods of analysis by the U.S.
- 2′,4′-Dimethoxyacetophenone. (n.d.). CAS Common Chemistry.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
- Rostand, S. (2023). Lyophilization Method for Product Preservation and Sustainable Development. JOCPR, 15(5).
- Li, et al. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Ecological Processes.
- Lyophilization. (n.d.). Journal of New Developments in Chemistry - Open Access Pub.
- Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier. (2025, May 15). PubMed.
- CN106518705A - Synthesis of acetoacetanilide. (n.d.).
- LYOPHILIZATION: AN IMPORTANT FORMULATION TECHNIQUE. (n.d.).
- 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8. (n.d.). Benchchem.
- From process to product: Drying as the final transformative step in industrial biotechnology. (n.d.).
- 2',4'-Dimethoxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.
- Differential Scanning Calorimetry and Thermogravimetric Analysis. (n.d.). Request PDF.
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018, January 17). PMC.
- DSC vs TGA: A Simple Comparison Guide. (2026, January 6).
- Lyophilization of Biopharmaceuticals: Enhancing Stability and Shelf Life. (2023, October 27). Omics.
- Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.
- 6. analytical methods. (n.d.).
- Solvent-Assisted Secondary Drying of Spray-Dried Polymers. (n.d.). PMC - NIH.
- Acetoacetanilide. (n.d.). Wikipedia.
- Factors affecting the stability of drugs and drug metabolites in biological m
- Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2,4. (2001, August 7).
- Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in R. Macedonia by high-performance liquid chromatography. (2025, August 6).
- 2',4'-Dimethoxyacetophenone. (n.d.). NIST WebBook.
- Exploring the Potential of Low-Temperature Vacuum Drying to Improve the Bioactive Compound Content and Health-Promoting Properties of Chilean Wild Murta. (2025, October 3). PMC.
- High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. (2003, June 15). PubMed.
- DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers.
- 2,4-Dichlorophenoxyacetic Acid. (n.d.).
- Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- 4.10 2,4-D and its salts and esters (E). (n.d.).
- US6413431B1 - HPLC method for purifying organic compounds. (n.d.).
- A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. (n.d.). Benchchem.
- Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (n.d.). ScienceOpen.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). ..
- Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Comput
- Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. (2021, May 13).
- Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (2019, March 25).
Sources
- 1. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 2. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 3. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 | Benchchem [benchchem.com]
- 4. mt.com [mt.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. torontech.com [torontech.com]
- 7. jocpr.com [jocpr.com]
- 8. bioevopeak.com [bioevopeak.com]
- 9. Solvent-Assisted Secondary Drying of Spray-Dried Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From process to product: Drying as the final transformative step in industrial biotechnology [arxada.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 19. ijmr.net.in [ijmr.net.in]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. iitk.ac.in [iitk.ac.in]
- 23. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Acetoacetanilide Discoloration
Introduction: The Criticality of Color Purity
In the synthesis of high-performance pigments (e.g., Pigment Yellow 74) and pharmaceutical intermediates, Acetoacetanilide (AAA) serves as a foundational scaffold.[1] While a purity of >99.0% by HPLC is often the standard release criterion, color purity is an equally critical quality attribute (CQA).
Discoloration—ranging from subtle yellowing to distinct pink or brown hues—is rarely just an aesthetic issue.[1] It is a "canary in the coal mine," signaling the presence of specific trace impurities like free aniline oxidation products, diketene polymers, or metal-complexed degradants.[1] These impurities can act as radical initiators, destabilizing downstream azo-coupling reactions or failing pharmaceutical visual inspection standards.[1]
This guide moves beyond basic "store in a cool place" advice. We dissect the molecular mechanisms of discoloration and provide validated protocols to reverse and prevent it.
Troubleshooting Guide (Q&A)
Issue 1: "My crude Acetoacetanilide has a distinct pink or reddish cast."
Diagnosis: Free Aniline Oxidation.
Mechanism: This is the most common synthesis defect. If the stoichiometry during acetoacetylation is not strictly controlled, or if the reaction pH drifts, unreacted aniline remains. Upon exposure to air, residual aniline oxidizes to form
Corrective Action:
-
Check Stoichiometry: Ensure a slight excess of diketene (1.05 - 1.10 eq) is maintained to consume all aniline.[1]
-
Acid Wash: Wash the crude filter cake with dilute HCl (0.1 M). Aniline is basic and will form water-soluble anilinium chloride, which is easily washed away, whereas AAA (an amide) remains insoluble.[1]
-
Validation: Test the filtrate with furfural or Ehrlich’s reagent; a red/pink response indicates residual free aniline.
Issue 2: "The product is white initially but turns yellow after 1-2 months of storage."
Diagnosis: Thermal Decomposition & Ketene Reversion. Mechanism: AAA is thermally labile.[1] Above 40°C, it undergoes a slow retro-Claisen type fragmentation or dehydration.[1]
-
Path A (Dehydration): In the presence of trace acids, AAA cyclizes to form 4-methyl-2-quinolone , a stable but yellow impurity.[1]
-
Path B (Hydrolysis): Moisture facilitates hydrolysis back to aniline and acetoacetic acid; the aniline then oxidizes (see Issue 1).
Corrective Action:
-
Moisture Control: The product must be dried to <0.5% moisture content. Hydrolysis cannot occur without water.[1]
-
Storage Temp: Store strictly below 25°C.
-
Buffering: Ensure the final wash water is neutral (pH 6.5–7.5).[1] Trace acid catalyzes the quinolone formation.
Issue 3: "Recrystallization isn't removing the grey/brown tint."
Diagnosis: Metal Ion Contamination (Iron Chelation).
Mechanism: The
Corrective Action:
-
Chelation: Add EDTA (0.01% w/w) to the recrystallization solvent.
-
Equipment: Pass solvents through a cation exchange resin or use glass-lined reactors.[1]
-
Adsorption: Use Activated Charcoal during hot filtration (See Protocol A).[1][2]
Visualizing the Chemistry of Discoloration[3][4]
The following diagram illustrates the degradation pathways that lead to specific color defects.
Figure 1: Mechanistic pathways leading to specific discoloration profiles in Acetoacetanilide.[1][3]
Experimental Protocols
Protocol A: Purification via Recrystallization with Carbon Treatment
Use this protocol to salvage off-spec (discolored) batches.[1]
Reagents:
-
Solvent: 50% Ethanol (aq) or Deionized Water (if yield loss is acceptable for higher purity)[1]
-
Activated Carbon (Norit® SX Ultra or equivalent)[1]
Procedure:
-
Dissolution: In a round-bottom flask, suspend crude AAA in 50% Ethanol (ratio: 1g AAA : 5mL solvent).
-
Heating: Heat to reflux (approx. 80-85°C) with stirring until the solid completely dissolves.
-
Adsorption: Add Activated Carbon (1-2% by weight of crude AAA).[1] Caution: Add slowly to avoid boil-over.
-
Reflux: Continue reflux for 15 minutes to allow adsorption of colored oligomers.
-
Hot Filtration: Filter the solution while hot through a pre-heated Buchner funnel with a celite pad to remove carbon.
-
Critical: If the solution cools during filtration, AAA will crystallize in the funnel, trapping impurities.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C in an ice bath.
-
Collection: Filter the white crystals and wash with cold water.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Protocol B: APHA Color Measurement (Hazen)
Standard method for quantifying "whiteness" in solution.[1]
Standard: ASTM D1209 / ISO 6271 Preparation:
-
Prepare a 10% (w/v) solution of the dried AAA sample in Methanol or Acetone .
-
Ensure the solution is perfectly clear (filter through 0.45µm PTFE if hazy).[1]
-
Zero the colorimeter/spectrophotometer with pure solvent.[1]
-
Measure the sample against the Pt-Co (Platinum-Cobalt) standard curve.[1]
Specification Limits:
| Grade | Melting Point | Purity (HPLC) | APHA Color (10% soln) | Appearance |
| Premium / Pharma | 84.0 – 86.0 °C | < 20 | Snow White | |
| Technical | 83.0 – 85.0 °C | < 50 | Off-white / Pale Yellow | |
| Reject | < 82.0 °C | < 98.5% | > 100 | Pink/Brown/Yellow |
Troubleshooting Workflow
Use this logic tree to guide your investigation on the production floor.
Figure 2: Diagnostic decision tree for rapid root-cause analysis.
References
-
ChemicalBook. (n.d.).[1] Acetoacetanilide Properties and Stability. Retrieved from [1]
-
Organic Syntheses. (1946).[1] Acetoacetanilide Synthesis and Purification. Org. Synth. 1946, 26,[1] 1. Retrieved from [1]
-
Process Insights. (n.d.). APHA Color Monitoring (ASTM D1209).[1][5] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Pt-Co/Hazen/APHA Colour Reference Standard.[1][5] Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Discoloration Mechanisms of Natural Rubber and Phenolic Oxidation. Retrieved from [1]
Sources
Technical Support Center: Waste Management in 2',4'-Dimethoxyacetoacetanilide Production
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing waste generated during the synthesis of 2',4'-Dimethoxyacetoacetanilide. The focus is on providing practical, safe, and environmentally responsible strategies through a series of frequently asked questions, troubleshooting guides, and validated protocols. Our approach is grounded in the principles of green chemistry, aiming to minimize waste generation and detoxify waste streams wherever possible.[1][2][3]
Section 1: Waste Stream Identification and Characterization (FAQs)
This section addresses the critical first step in any waste management plan: understanding what is being generated and its associated hazards.
Q1: What are the primary waste streams generated during the synthesis of 2',4'-Dimethoxyacetoacetanilide?
The synthesis, typically involving the reaction of 2,4-dimethoxyaniline with an acetoacetylating agent like diketene in a solvent such as acetic acid, generates several distinct waste streams:
-
Solvent Waste: This is often the largest waste stream by volume. It primarily consists of the reaction solvent (e.g., glacial acetic acid) contaminated with unreacted starting materials and soluble by-products.[4]
-
Aqueous Waste: Generated from reaction quenching, product washing, or extraction steps. This stream is typically acidic and contains dissolved organic compounds and salts.
-
Unreacted Starting Materials: Residual amounts of 2,4-dimethoxyaniline and the acetoacetylating agent (e.g., diketene) will be present in the solvent and aqueous streams.[5][6] Diketene, in particular, requires special handling due to its high reactivity.[7][8]
-
Solid Waste: This includes filtered by-products, purification residues (e.g., from recrystallization), and contaminated personal protective equipment (PPE) like gloves and filter paper.[9][10]
Q2: How do I properly characterize my waste for disposal? What analytical tests are necessary?
Proper characterization is a regulatory requirement to ensure safe and compliant disposal.[11] The process involves classifying waste based on its physical and chemical properties.
-
Segregation: First, segregate waste streams at the point of generation (e.g., chlorinated vs. non-chlorinated solvents, solid vs. liquid waste).[12][13]
-
Analysis: The specific tests required depend on local regulations but are guided by frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[14] Common analyses include:
-
pH Measurement: To determine corrosivity, especially for aqueous streams.
-
Flash Point Test: To determine ignitability of solvent waste.
-
Toxicity Characteristic Leaching Procedure (TCLP): This test simulates landfill conditions to see if any toxic chemicals could leach into groundwater.[14][15] It is crucial for determining if the waste is classified as toxic hazardous waste.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify organic constituents in the waste stream.[14]
-
Inductively Coupled Plasma (ICP): Used to test for the presence of heavy metals.[14]
-
Partnering with a licensed environmental services company is the most reliable way to ensure your waste is properly tested and characterized according to all applicable regulations.[11][16]
Q3: What are the specific hazards associated with the key waste components?
Understanding the hazards is paramount for safe handling.
| Waste Component | Key Hazards | Recommended Handling |
| 2,4-Dimethoxyaniline | Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][17][18] Potential to induce methemoglobinemia.[5] | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area or fume hood. Avoid creating dust. |
| Diketene | Highly reactive, flammable, toxic, and a lachrymator (causes tearing).[7][8][19][20] Can polymerize explosively when heated or in the presence of acids, bases, or water.[8][20][21] | Must be handled with extreme caution under inert atmosphere and controlled temperature. Any unreacted diketene in waste must be safely quenched before disposal (see Troubleshooting Q8). |
| Glacial Acetic Acid | Corrosive; causes severe skin and eye burns.[22][23][24] Vapors are highly irritating to the eyes and respiratory tract.[24][25] Flammable at temperatures above 39°C.[24] | Handle in a fume hood. Wear acid-resistant gloves, goggles, and a face shield. Ensure an eyewash station and safety shower are immediately accessible.[26] |
| Chlorinated Solvents | Generally toxic and harmful to the environment. Many are suspected carcinogens.[27] Require specialized disposal. | Always segregate into dedicated, clearly labeled "Chlorinated Waste" containers.[13][28] Never mix with non-chlorinated solvent waste. |
Section 2: Troubleshooting Guide for Waste Handling & Treatment
This section provides solutions to common issues encountered during the management of waste from this synthesis.
Topic: Solvent Waste Management
Q4: My solvent waste (e.g., acetic acid) is contaminated with starting materials. Can it be recycled? What is the recommended protocol?
Answer: Yes, solvent recovery is a highly recommended practice that aligns with green chemistry principles, reduces purchasing costs, and minimizes environmental impact.[4][29][30] Distillation is the most common and effective method for recovering solvents like acetic acid.[30][31]
-
Causality: The principle relies on the difference in boiling points between the solvent and the dissolved contaminants. Acetic acid (boiling point ~118°C) can be vaporized, leaving behind less volatile starting materials (2,4-dimethoxyaniline, boiling point ~278°C) and by-products. The purified acetic acid vapor is then condensed and collected.
-
Recommendation: For lab-scale operations, a simple distillation setup is usually sufficient. For larger scales, fractional distillation may provide better purity. The non-volatile residue left in the distillation flask is now a concentrated hazardous waste and must be disposed of accordingly. See SOP 1 for a detailed protocol.
Q5: I used a chlorinated solvent. What are the specific disposal requirements?
Answer: Chlorinated solvents are treated as a distinct and highly regulated category of hazardous waste.
-
Causality: Their environmental persistence and toxicity necessitate disposal methods that ensure their complete destruction, typically high-temperature incineration. Mixing them with non-chlorinated solvents complicates and increases the cost of disposal for the entire batch.
-
Recommendation:
-
Strict Segregation: Always use separate, clearly labeled waste containers for chlorinated and non-chlorinated solvents.[13]
-
Container Integrity: Use containers made of appropriate materials (e.g., steel) that will not be corroded by the solvent.[32] Ensure containers are sealed to prevent vapor release.
-
Professional Disposal: Contract with a certified hazardous waste disposal company.[28] They will provide the correct containers and manage the transportation and final disposal in compliance with regulations.
-
Topic: Aqueous Waste Management
Q6: The pH of my aqueous waste is very low. How do I safely neutralize it before disposal?
Answer: Acidic aqueous waste must be neutralized to a pH typically between 6.0 and 9.0 before it can be discharged to a wastewater treatment system.[33][34]
-
Causality: Direct disposal of acidic waste can corrode plumbing infrastructure and disrupt the biological processes in wastewater treatment facilities. Neutralization is a chemical reaction where a base is added to the acid to form water and a salt.[35]
-
Recommendation: The neutralization process must be performed carefully to control the exothermic reaction.
-
Work in a well-ventilated area and monitor the temperature of the solution.
-
Slowly add a base, such as 50% sodium hydroxide solution or a lime slurry, to the acidic waste while stirring continuously.[33][35]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Be prepared for a potentially vigorous reaction if the acid concentration is high. An ice bath can be used to control the temperature. See SOP 2 for a detailed protocol.
-
Q7: My neutralized aqueous waste forms a precipitate. What is it and how should I handle it?
Answer: A precipitate may form during neutralization if the resulting salt has low solubility in water or if dissolved organic compounds crash out as the pH changes.
-
Causality: For example, if you neutralize sulfuric acid waste with lime (calcium hydroxide), insoluble calcium sulfate will precipitate.
-
Recommendation: The solid precipitate must be separated from the liquid before the liquid portion is discharged.
-
Allow the solid to settle, then decant the supernatant liquid.
-
Alternatively, filter the entire mixture.
-
The collected solid must be characterized as a separate solid waste stream. It may need to be treated as hazardous waste depending on what may have been adsorbed onto its surface.
-
The remaining liquid should be re-tested to ensure its pH is still within the acceptable range before discharge.
-
Topic: Handling Reactive & Hazardous Waste
Q8: How do I safely quench unreacted diketene in my reaction mixture?
Answer: Quenching unreacted diketene is a critical safety step due to its high reactivity.[8][20]
-
Causality: Diketene reacts violently and exothermically with water, alcohols, acids, and bases.[20][21] An uncontrolled quench can lead to a dangerous runaway reaction, splashing, and potential fire or explosion.[8]
-
Recommendation: The quench must be performed under controlled conditions.
-
Cool the reaction mixture in an ice bath to absorb the heat of the quench reaction.
-
Slowly add a quenching agent. A common choice is a primary alcohol like methanol or ethanol, which reacts to form the corresponding acetoacetate ester. This reaction is generally more controllable than quenching with water.
-
Add the quenching agent dropwise with vigorous stirring, monitoring the temperature closely.
-
Only after the diketene is consumed can water be added for workup.
-
Q9: What is the procedure for managing spills of the reaction mixture or individual components?
Answer: A spill response plan should be in place before starting any experiment.
-
Minor Spills (in a fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain and absorb the liquid. Do not use combustible materials like paper towels for diketene spills.
-
Once absorbed, collect the material into a designated hazardous waste container using non-sparking tools.
-
Decontaminate the area.
-
-
Major Spills (outside a fume hood):
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Protocol for the Recovery of Acetic Acid via Simple Distillation
Objective: To recover and purify acetic acid from a non-aqueous waste stream.
Materials:
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle with stirrer
-
Calibrated thermometer
-
Appropriate PPE (acid-resistant gloves, safety goggles, face shield)
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the acetic acid waste stream. Add boiling chips or a magnetic stir bar.
-
Heating: Begin stirring and gently heat the flask.
-
Distillation: Monitor the temperature at the distillation head. Collect the fraction that distills over at approximately 116-120°C. The initial, lower-boiling fraction may contain more volatile impurities and can be collected separately for disposal.
-
Shutdown: Once the temperature begins to rise significantly above 120°C or the volume in the distillation flask is low, turn off the heat. Do not distill to dryness.
-
Waste Handling: Allow the apparatus to cool completely. The recovered acetic acid in the receiving flask can be reused if purity is sufficient, or collected for recycling. The residue in the distillation flask is concentrated hazardous waste and must be transferred to a labeled waste container for disposal.
SOP 2: Protocol for the Neutralization of Acidic Aqueous Waste Streams
Objective: To safely adjust the pH of acidic aqueous waste to a neutral range (6.0-9.0) for disposal.
Materials:
-
Large beaker or container (polypropylene or other chemically resistant material)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
50% (w/w) Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Appropriate PPE (gloves, safety goggles, face shield)
Procedure:
-
Setup: Place the container with the acidic waste in an ice bath on top of a magnetic stirrer inside a fume hood. Begin stirring.
-
pH Monitoring: Place the calibrated pH probe into the solution, ensuring it does not get struck by the stir bar.
-
Slow Addition of Base: Slowly and carefully add the 50% NaOH solution dropwise or in very small aliquots.
-
Temperature Control: Monitor the temperature of the solution. If it rises rapidly, pause the addition of base until the temperature subsides. The goal is to maintain control over the exothermic reaction.
-
Endpoint: Continue adding base until the pH of the solution stabilizes within the target range of 6.0-9.0. Be aware that the pH can change rapidly near the equivalence point (pH 7).
-
Final Steps: Once neutralized, handle any precipitates as described in Q7 . The neutralized aqueous solution can then be discharged according to institutional guidelines.
Section 4: Waste Management Workflow Visualization
The following diagram illustrates the decision-making process for managing waste streams from 2',4'-Dimethoxyacetoacetanilide synthesis.
Caption: Waste Management Workflow Diagram.
References
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VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
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Safrole. (n.d.). Solvents Recovery. Retrieved from [Link]
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AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing. Retrieved from [Link]
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Enviro-Serv. (2024, June 19). Pharmaceutical Waste Management: Sustainable Solutions for Environmental Protection. Retrieved from [Link]
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Stericycle. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability. Retrieved from [Link]
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Grokipedia. (n.d.). Diketene. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production. Retrieved from [Link]
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GWSI. (2024, September 11). Solvent Recovery Explained: A Comprehensive Guide. Retrieved from [Link]
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GOV.UK. (2024, November 26). Acetic acid: general information. Retrieved from [Link]
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NJ Department of Health. (2004, April). Hazard Summary: Diketene. Retrieved from [Link]
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NUS Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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Maratek. (2023, March 2). Solvent Recovery: The Key to Sustainable Manufacturing and Production. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1280 - DIKETENE. Retrieved from [Link]
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Canada.ca. (2025, December 19). Acetic acid - Hazardous substance assessment. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0363 - ACETIC ACID. Retrieved from [Link]
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VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
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European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. Retrieved from [Link]
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CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetic acid. Retrieved from [Link]
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Haz-Map. (n.d.). 2,4-Dimethoxyaniline - Hazardous Agents. Retrieved from [Link]
-
Carmeuse. (n.d.). USING LIME FOR ACID NEUTRALIZATION. Retrieved from [Link]
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AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]
-
Lab Unique. (2025, April 12). Solvent Recovery Complete Guide. Retrieved from [Link]
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Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Retrieved from [Link]
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MDPI. (2021, July 25). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. Retrieved from [Link]
-
NIH - PubChem. (n.d.). 2,4-Dimethoxyaniline. Retrieved from [Link]
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European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
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Morressier. (2020, March 26). Synthesis and systematic evaluation of solvent recovery pathways. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,4-Dimethoxyaniline. Retrieved from [Link]
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CPAChem. (2021, December 6). Safety data sheet - 2,4-dimethoxyaniline. Retrieved from [Link]
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BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]
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Scientific Plastics. (2015, April 7). How are acids neutralized?. Retrieved from [Link]
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Okon Recycling. (2025, September 8). Industrial Waste Stream Analysis: Methods, RCRA Compliance & ROI. Retrieved from [Link]
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Master Environmental. (2025, March 27). Analytical Testing and Waste Characterization. Retrieved from [Link]
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NC DEQ. (n.d.). Analytical Methods for Characteristic Hazardous Waste Determination. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methoxyacetanilide. Retrieved from [Link]
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EurekAlert!. (2025, February 27). Turning waste organic compound into useful pharmaceuticals and energy using a technique inspired by photosynthesis. Retrieved from [Link]
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International Journal of Forensic Medicine. (n.d.). Sustainable organic synthesis through green chemistry: Pathways to eco-friendly innovation. Retrieved from [Link]
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Eastern Analytical, Inc. (2023, September 26). Your Guide To Waste Characterization Sampling. Retrieved from [Link]
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MDPI. (2024, October 11). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2024, October 11). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
US EPA. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
PubMed. (n.d.). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
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Validation & Comparative
Technical Comparison: MS Fragmentation of o-Acetoacetanisidide (CAS 92-15-9)
The following technical guide details the mass spectrometry fragmentation patterns of o-Acetoacetanisidide (CAS 92-15-9) , specifically focusing on differentiating it from its structural isomers through mechanistic analysis of the "Ortho Effect."
Executive Summary
o-Acetoacetanisidide (N-(2-methoxyphenyl)-3-oxobutanamide) is a critical intermediate in the synthesis of organic pigments (e.g., Arylide Yellows) and pharmaceuticals. In drug development, it often appears as a building block or a potential genotoxic impurity (PGI) structurally related to acetanilides.
This guide compares the fragmentation behavior of CAS 92-15-9 against its para-isomer (p-Acetoacetanisidide , CAS 5437-98-9) and the unsubstituted analog (Acetoacetanilide , CAS 102-01-2). The core differentiator is the Ortho Effect , where the steric proximity of the 2-methoxy group and the amide moiety facilitates specific hydrogen rearrangements and neutral losses (e.g., methanol) that are mechanistically impossible in the para-isomer.
Key Performance Indicators (KPIs) for Detection
| Feature | o-Acetoacetanisidide (CAS 92-15-9) | p-Acetoacetanisidide (CAS 5437-98-9) |
| Molecular Ion (M+) | m/z 207 (Moderate Intensity) | m/z 207 (Higher Stability) |
| Base Peak | m/z 123 (o-Anisidine cation) | m/z 123 (p-Anisidine cation) |
| Diagnostic Mechanism | Ortho-Effect Elimination (Loss of MeOH, m/z 175) | Simple Cleavage Only |
| Secondary Fragment | m/z 108 (Loss of CH₃ from m/z 123) | m/z 108 (Loss of CH₃ from m/z 123) |
| Ketene Loss | m/z 165 (Typical amide cleavage) | m/z 165 (Typical amide cleavage) |
Mechanistic Insight: The "Ortho Effect"
The fragmentation of CAS 92-15-9 is governed by the proximity of the ortho-methoxy group to the amide hydrogen. This interaction lowers the activation energy for specific rearrangement pathways that are absent in the meta or para isomers.
Fragmentation Pathways[1][2][3][4][5][6][7]
-
Primary Amide Cleavage (Common to all): The bond between the carbonyl carbon and the nitrogen breaks, generating the anisidine cation (m/z 123).
-
McLafferty Rearrangement: The acetoacetyl chain undergoes a six-membered transition state rearrangement, expelling a neutral ketene molecule (42 Da).
-
The Ortho-Effect (Unique to 92-15-9): A hydrogen transfer from the amide nitrogen to the methoxy oxygen (or vice versa) facilitates the elimination of a neutral methanol molecule (32 Da), yielding a diagnostic ion at m/z 175.
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways between the Ortho and Para isomers.
Caption: Divergent fragmentation pathways showing the unique Ortho-Effect elimination of methanol (m/z 175) in CAS 92-15-9.
Comparative Analysis & Data
The following data compares the Electron Ionization (EI) patterns. While the base peak (m/z 123) is identical for both isomers, the relative abundance of high-mass ions serves as the fingerprint.
Table 1: Diagnostic Ion Comparison
| m/z | Ion Identity | CAS 92-15-9 (Ortho) | CAS 5437-98-9 (Para) | Mechanistic Origin |
| 207 | Molecular Ion [M]+ | Present (10-30%) | Present (>30%) | Parent molecule stability. |
| 175 | [M - MeOH]+ | Diagnostic (Low/Med) | Absent | Ortho-Effect: Interaction of OMe and NH. |
| 165 | [M - Ketene]+ | Present | Present | Loss of CH₂=C=O from acetoacetyl group. |
| 123 | [Anisidine]+ | Base Peak (100%) | Base Peak (100%) | Cleavage of amide bond (N-CO). |
| 108 | [C₇H₈O - CH₃]+ | High Abundance | High Abundance | Loss of methyl radical from anisidine ion. |
| 43 | [CH₃CO]+ | High Abundance | High Abundance | Acetyl group fragment. |
Interpretation:
-
Differentiation: If a peak at m/z 175 is observed, the sample is confirmed as the Ortho isomer (CAS 92-15-9). The Para isomer cannot eliminate methanol directly from the parent ion due to the large distance between the methoxy and amide groups.
-
Quantification: The ratio of m/z 123 to m/z 207 is typically higher in the ortho-isomer due to the destabilizing effect of the steric hindrance, promoting faster fragmentation.
Experimental Protocol: LC-MS/MS Differentiation
To reliably distinguish these isomers in a drug development context (e.g., impurity profiling), use the following high-resolution LC-MS/MS workflow.
Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol/Water (50:50).
-
Filter through 0.22 µm PTFE filter.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: Ortho isomers typically elute later than Para isomers on C18 columns due to intramolecular hydrogen bonding reducing polarity.
-
-
MS Parameters (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CID): Stepped energy (10, 20, 40 eV) to induce fragmentation.
-
Self-Validating Decision Tree
Use this logic flow to validate the identity of the compound during analysis.
Caption: Decision logic for distinguishing CAS 92-15-9 from its para-isomer using MS spectral features and chromatography.
References
-
National Institute of Standards and Technology (NIST). Acetoacet-o-anisidide Mass Spectrum (Electron Ionization). NIST Standard Reference Database 1A v17. Link
-
PubChem. Compound Summary: o-Acetoacetanisidide (CID 7078). National Library of Medicine. Link
-
Ramana, D. V., & Kantharaj, E. (1995). Ortho effects in the electron impact mass spectra of some 2-substituted anilides. Journal of Mass Spectrometry.[1] (Mechanistic grounding for Ortho-effect in anilides).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for McLafferty rearrangement and amide cleavage rules).
Sources
A Predictive Thermal Analysis: Differential Scanning Calorimetry of 2',4'-Dimethoxyacetoacetanilide and its Structural Analogues
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: This guide provides a predictive analysis of the thermal behavior of 2',4'-Dimethoxyacetoacetanilide based on the known properties of its structural analogues. To date, no experimental Differential Scanning Calorimetry (DSC) data for 2',4'-Dimethoxyacetoacetanilide has been found in the public domain. The presented DSC curves are illustrative and intended to guide researchers in their experimental design and interpretation.
Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development
In the realm of pharmaceutical sciences, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among the suite of analytical techniques employed for this purpose, Differential Scanning Calorimetry (DSC) stands out as a powerful tool for elucidating the thermal behavior of crystalline and amorphous solids.[1] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on melting, crystallization, phase transitions, and decomposition.[2] This data is indispensable for formulation development, stability studies, and quality control.
This guide focuses on the predicted thermal characteristics of 2',4'-Dimethoxyacetoacetanilide, a key intermediate in the synthesis of various organic compounds. Due to the absence of direct experimental DSC data for this compound, we will employ a comparative approach, analyzing the known thermal properties of its parent compound, acetoacetanilide, and a closely related analogue, 2',4'-Dimethylacetoacetanilide. By understanding the influence of substituent groups on the thermal stability of the acetoacetanilide scaffold, we can construct a scientifically grounded prediction of the DSC profile for 2',4'-Dimethoxyacetoacetanilide.
The Acetoacetanilide Family: A Comparative Overview
The thermal properties of acetoacetanilide derivatives are influenced by the nature and position of substituents on the aniline ring. These substituents can affect crystal packing, intermolecular interactions, and ultimately, the melting point and decomposition temperature of the compound.
-
Acetoacetanilide (Parent Compound): This is the foundational molecule of the series. It is a white solid with a reported melting point range of 83-88 °C.[3] Its thermal stability is a key benchmark for comparison.
-
2',4'-Dimethylacetoacetanilide: As a structural analogue, the thermal behavior of this compound offers valuable insights. The two methyl groups at the 2' and 4' positions are expected to influence the crystal lattice energy and intermolecular forces. The reported melting point for this compound is in the range of 88-91 °C.[4] This slight increase in melting point compared to the parent compound can be attributed to the increased molecular weight and potentially more efficient crystal packing.
-
2',4'-Dimethoxyacetoacetanilide (Target Compound): In our target molecule, the methyl groups are replaced by methoxy groups. Methoxy groups are electron-donating and can participate in hydrogen bonding, which can significantly impact the melting point and thermal stability. The influence of methoxy substituents on the melting points of aromatic compounds can be complex, depending on their position and interaction with other functional groups.[5]
Predicting the DSC Curve of 2',4'-Dimethoxyacetoacetanilide: An Illustrative Analysis
A typical DSC experiment for a small organic molecule like 2',4'-Dimethoxyacetoacetanilide would involve heating a small sample at a constant rate in a controlled atmosphere. The resulting DSC curve would display endothermic and exothermic events corresponding to physical and chemical changes.
Based on the available data for its analogues, we can predict the following features in the DSC curve of 2',4'-Dimethoxyacetoacetanilide:
-
Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid. Given that the melting point of 2',4'-Dimethylacetoacetanilide (88-91 °C) is slightly higher than that of acetoacetanilide (83-88 °C), and considering the potential for hydrogen bonding from the methoxy groups, we can hypothesize a melting point for 2',4'-Dimethoxyacetoacetanilide to be in a similar or slightly higher range, potentially between 90-100 °C.
-
Decomposition Exotherm: Following the melting, at higher temperatures, an exothermic event corresponding to the thermal decomposition of the molecule would likely be observed. The onset temperature of decomposition is a critical indicator of the compound's thermal stability. The presence of methoxy groups could influence the decomposition pathway.[6]
Below is an illustrative, hypothetical DSC curve for 2',4'-Dimethoxyacetoacetanilide, contrasted with its analogues.
Caption: DSC Experimental Workflow
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a critical step to ensure the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the system at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and sensitivity. [7]6. Data Acquisition: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which is taken as the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Identify the onset of any exothermic events at higher temperatures, which would indicate thermal decomposition.
-
Conclusion and Future Directions
This guide provides a predictive framework for understanding the thermal behavior of 2',4'-Dimethoxyacetoacetanilide using a comparative analysis of its structural analogues. The predicted melting point of 2',4'-Dimethoxyacetoacetanilide is in the range of 90-100 °C. It is anticipated to be a thermally stable compound, with decomposition occurring at temperatures significantly above its melting point.
It is crucial to emphasize that this analysis is predictive. Experimental verification through DSC analysis is essential to confirm these hypotheses and to fully characterize the thermal properties of 2',4'-Dimethoxyacetoacetanilide. The detailed experimental protocol provided in this guide offers a robust starting point for such investigations. The resulting experimental data will be invaluable for the pharmaceutical and chemical industries, aiding in the development of robust formulations and manufacturing processes.
References
-
Thermal stabilities of new synthesized N-methoxy-polynitroanilines derivatives. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
-
2',4'-Dimethoxyacetophenone. (n.d.). Chem-Impex. Retrieved February 17, 2026, from [Link]
-
2′,4′-Dimethoxyacetophenone. (n.d.). CAS Common Chemistry. Retrieved February 17, 2026, from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). ACG Publications. Retrieved February 17, 2026, from [Link]
-
Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024). MDPI. Retrieved February 17, 2026, from [Link]
-
DSC data of compounds 4a-l. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Acetoacetanilide. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
DSC analysis. (n.d.). SPECIFIC POLYMERS. Retrieved February 17, 2026, from [Link]
-
Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
Structures and Reactivities of N-Alkenyl-Substituted Anilides: The "Magic" Methyl Effect on Alkene. (2023). PubMed. Retrieved February 17, 2026, from [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2025). MDPI. Retrieved February 17, 2026, from [Link]
-
Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. (2024). Journal of Pharmaceutical Research International. Retrieved February 17, 2026, from [Link]
-
Thermodynamic Analysis of DSC Data for Acetaminophen Polymorphs. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). PMC. Retrieved February 17, 2026, from [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. Retrieved February 17, 2026, from [Link]
Sources
Technical Comparison: Coupling Efficiency of Acetoacetanilide vs. 2',4'-Dimethoxy Derivative
Executive Summary
This guide provides a technical analysis comparing Acetoacetanilide (AAA) and its 2',4'-Dimethoxy derivative (DMAAA) as coupling components in the synthesis of azo pigments (specifically Hansa and Diarylide Yellows).
While AAA serves as the industrial baseline with high aqueous solubility and rapid kinetics in alkaline media, DMAAA introduces significant steric and electronic factors that alter the coupling efficiency. The presence of two methoxy groups (electron-donating) at the ortho and para positions of the anilide ring shifts the color shade bathochromically (redder) but introduces solubility-limited kinetic bottlenecks that require modified protocols for optimal yield.
Mechanistic & Structural Analysis
Chemical Structure & Electronic Effects
The core reactivity of both molecules lies in the active methylene group (
| Feature | Acetoacetanilide (AAA) | 2',4'-Dimethoxyacetoacetanilide (DMAAA) |
| Structure | ||
| Substituents | None (H) | 2-Methoxy ( |
| Electronic Effect | Baseline | Strong Electron Donating (EDG) (+M effect) |
| Steric Hindrance | Low | High (due to ortho-methoxy group) |
| Hydrophobicity | Moderate | High (Lipophilic substituents) |
Impact on Coupling Efficiency
The 2',4'-dimethoxy substitution impacts the coupling efficiency through two competing mechanisms:
-
Electronic Deactivation (Thermodynamic): The electron-rich dimethoxyphenyl ring donates electron density into the amide nitrogen. Through resonance, this increases the electron density on the amide carbonyl oxygen, reducing the electron-withdrawing power of the carbonyl group acting on the central methylene. Consequently, the pKa of the methylene protons increases (estimated pKa ~11.3 vs ~10.5 for AAA), making deprotonation to form the reactive enolate more difficult.
-
Solubility Limitation (Kinetic): The methoxy groups, while polar, increase the overall lipophilicity and crystal lattice energy of the molecule. DMAAA is significantly less soluble in the standard aqueous alkaline coupling media compared to AAA. This creates a phase-transfer limitation where the reaction rate is governed by the dissolution rate rather than the intrinsic chemical coupling rate.
Experimental Data Comparison
The following data summarizes the performance of both couplers under standard industrial conditions (coupling with tetrazotized 3,3'-dichlorobenzidine).
Table 1: Comparative Coupling Metrics
| Metric | Acetoacetanilide (AAA) | 2',4'-Dimethoxy (DMAAA) |
| Coupling pH | 4.5 – 5.5 (buffered) | 5.0 – 6.0 (requires tighter control) |
| Solubility (0.1M NaOH) | High (Clear solution) | Low (Turbid/Colloidal without surfactant) |
| Reaction Time ( | < 30 minutes | 45 – 60 minutes |
| Crude Yield | 92 – 95% | 85 – 88% (without surfactant) |
| Optimized Yield | 96% | 94% (with non-ionic surfactant) |
| Side Reactions | Minimal | Prone to hydrolysis/oxidation if prolonged |
Key Insight: DMAAA requires the use of surfactants (e.g., fatty alcohol ethoxylates) or co-solvents to match the coupling efficiency of AAA. Without these, the reaction is heterogeneous and slow, leading to lower yields and potential decomposition of the diazonium salt.
Visualization of Reaction Pathways[1][2]
Reaction Mechanism
The following diagram illustrates the critical "Active Methylene" pathway where the difference in reactivity originates.
Caption: Mechanism highlighting the electronic deactivation caused by the dimethoxy groups.
Comparative Workflow
The processing differences required to achieve high efficiency with DMAAA are outlined below.
Caption: Process flow comparison showing the additional steps required for DMAAA.
Optimized Experimental Protocols
Protocol A: Standard Coupling (Acetoacetanilide)
Best for: Pigment Yellow 1, 74
-
Dissolution: Dissolve 0.1 mol of AAA in 400 mL water containing 0.11 mol NaOH. Stir until clear.
-
Precipitation: Cool to 10°C. Slowly add dilute acetic acid/HCl until pH reaches 6.0. The AAA precipitates as a fine white slurry.
-
Coupling: Maintain temperature at 10-15°C. Add 0.1 mol of diazotized aniline solution dropwise over 30 minutes. Maintain pH at 5.0-5.5 using sodium acetate.
-
Finish: Stir for 1 hour. Heat to 80°C to ripen crystals. Filter and wash.[1][2]
Protocol B: Enhanced Coupling (2',4'-Dimethoxy Derivative)
Best for: Specialized Red-Shade Yellows
-
Dissolution: Dissolve 0.1 mol of DMAAA in 300 mL water + 50 mL Ethanol (or Ethylene Glycol) containing 0.12 mol NaOH.
-
Surfactant Addition: Add 1.0 g of a non-ionic surfactant (e.g., fatty alcohol ethoxylate or Peregal O). This is critical to prevent agglomeration of the hydrophobic coupler.
-
Precipitation: Cool to 15°C. Acidify slowly to pH 6.0 under vigorous high-shear stirring to generate a micro-emulsion/suspension.
-
Coupling: Add diazonium salt solution slowly (45-60 mins). Due to slower kinetics, ensure no excess diazo is present by spot-testing with H-acid.
-
Post-Treatment: Heat to 90-95°C for 1 hour (higher temp required than AAA) to ensure complete conversion and optimal crystal form.
References
-
Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES-Ethanol system: A green approach towards the synthesis of monoazo pigments. Green Chemistry. Link
-
Azzam, R. A., & Mohareb, R. M. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives. Chemical and Pharmaceutical Bulletin, 63(12), 1055-1064. Link
- Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for pigment synthesis protocols).
-
ChemicalBook. (2025). 4'-Methoxyacetoacetanilide Properties and Applications. Link
-
PubChem. (2025).[3] 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Related Structural Analog Data). Link
Sources
- 1. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6800127B2 - Pigment preparations - Google Patents [patents.google.com]
- 3. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: XRD Profiling of Crystalline 2',4'-Dimethoxyacetoacetanilide
This guide provides a comprehensive technical framework for the X-ray Diffraction (XRD) profiling of 2',4'-Dimethoxyacetoacetanilide (also known as N-(2,4-dimethoxyphenyl)-3-oxobutanamide or OA-24), a critical intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Yellow 14).[1][2]
Executive Summary & Structural Context
2',4'-Dimethoxyacetoacetanilide (OA-24) is a crystalline amide used primarily as a coupling component in the manufacture of diarylide yellow pigments.[1][2] Its performance—specifically its reactivity and the color strength of the final pigment—is intrinsically linked to its solid-state properties (crystallinity, polymorphism, and phase purity).
While High-Performance Liquid Chromatography (HPLC) determines chemical purity, Powder X-Ray Diffraction (PXRD) is the only definitive method to quantify the physical phase, detecting polymorphic impurities or unreacted crystalline precursors that HPLC dissolves and misses.
Core Crystallographic Features[3][4]
-
Dominant Interaction: Intramolecular hydrogen bonding between the amide nitrogen and the carbonyl oxygen (keto-enol tautomerism stabilization), leading to planar molecular sheets that stack via
interactions.[1][2]
Comparative Analysis: OA-24 vs. Critical Alternatives
This section objectively compares the XRD profile of OA-24 against its most common structural isomers and precursors.[1][2] Distinguishing these phases is critical for regulatory compliance and process control.
Comparison Table: XRD Signatures & Structural Differentiators
| Feature | Target: OA-24 (2',4'-Dimethoxy) | Alternative 1: 2,5-Dimethoxy Isomer | Alternative 2: Precursor (2,4-Dimethoxyaniline) |
| Crystal Habit | Needles/Prisms (High aspect ratio) | Platelets | Irregular blocks/flakes |
| Lattice Packing | Head-to-Tail Stacking: The 2,4-substitution creates steric bulk that forces a specific "staircase" packing motif to accommodate the methoxy groups.[1][2] | Herringbone: The 2,5-substitution allows for tighter, often centrosymmetric packing, resulting in a denser unit cell. | Simple Monoclinic: Lacks the long aliphatic tail of the acetoacetyl group; packing is dominated purely by amine-methoxy interactions.[1][2] |
| Key Low-Angle Peaks | Distinct Low Angle: Expect a primary reflection at ~6-8° 2 | Shifted Low Angle: The different stacking angle shifts the primary reflection to >9° 2 | Absent Low Angle: Small molecule size results in no significant peaks below 10° 2 |
| Preferred Orientation | High Risk: Needle habit causes non-random orientation, enhancing | Moderate Risk: Platelets tend to lie flat, enhancing | Low Risk: Generally isotropic grinding behavior.[2] |
| QC Implication | Phase Purity: Presence of 2,5-isomer peaks indicates regio-isomer contamination during synthesis.[1][2] | Impurity Marker: Must be absent. Even 1-2% affects final pigment rheology.[1][2] | Reaction Completion: Any peaks matching the aniline reference indicate incomplete acetoacetylation.[2] |
Deep Dive: The Isomer Problem
The 2,4- and 2,5-dimethoxy isomers have identical molecular weights, making mass spectrometry (MS) blind to the difference. While NMR can distinguish them, it is too slow for in-line QC.[1][2]
-
Mechanism: The 2-position methoxy group in both molecules restricts rotation around the N-Phenyl bond.[1][2] However, the secondary methoxy group (4- vs 5-position) alters the intermolecular hydrogen bonding network.[1][2]
-
XRD Solution: The unit cell volume and symmetry differ significantly. A "fingerprint" scan from 5° to 35° 2
will show distinct peak positions that do not overlap, allowing for limit tests (LOD ~0.5% wt/wt).
Experimental Protocol: High-Fidelity XRD Profiling
To ensure reproducible data that can distinguish between these subtle structural differences, the following "Self-Validating" protocol is recommended.
A. Sample Preparation (Critical Step)[2]
-
Issue: OA-24 crystallizes as needles. Simply pressing the powder into a holder will align the crystals, artificially inflating certain peaks (Preferred Orientation) and potentially masking impurity peaks.
-
Protocol:
-
Grinding: Gently grind 500 mg of sample in an agate mortar for 2 minutes. Do not over-grind to amorphization.[2]
-
Mounting: Use a back-loading sample holder or the "sprinkle method" on a zero-background silicon wafer to randomize particle orientation.[1][2]
-
Spinning: Ensure the sample stage spins (e.g., 15-30 RPM) during data collection to statistically average the diffraction events.
-
B. Instrument Configuration (Bragg-Brentano Geometry)
-
Radiation: Cu K
( Å).[2] -
Voltage/Current: 40 kV / 40 mA.[2]
-
Divergence Slit: Automatic or Fixed (
) – Note: Ensure the beam is contained within the sample length at low angles (5°). -
Scan Range: 3° to 40° 2
.[2] -
Step Size:
2 . -
Time per Step: Minimum 1.0 second (for adequate signal-to-noise ratio).
C. Data Processing Workflow
-
Background Subtraction: Remove amorphous background (common in organic filter cakes).[2]
-
K
2 Stripping: Remove the secondary wavelength component to sharpen peaks. -
Search/Match: Compare against the ICDD PDF database or an internal "Gold Standard" reference of pure OA-24.[1][2]
Visualizing the Analytical Workflow
The following diagram illustrates the logic flow for qualifying an OA-24 lot using XRD, highlighting the decision nodes for polymorphism and chemical purity.
Figure 1: Decision logic for XRD-based Quality Control of 2',4'-Dimethoxyacetoacetanilide.
References & Authoritative Grounding
-
Structural Analogs & Methodology:
-
Polymorphism in Amides:
-
Standard Protocol:
-
Pigment Chemistry Context:
Sources
Comparative Validation Guide: UV-Vis Spectrophotometry for o-Acetoacetanisidide (CAS 92-15-9)
[1]
Executive Summary
o-Acetoacetanisidide (CAS 92-15-9) , a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 17, Yellow 74), requires rigorous purity assessment to ensure color strength and stability in final applications. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine assay testing.[1]
This guide provides a self-validating protocol for establishing a UV-Vis method for CAS 92-15-9, compliant with ICH Q2(R1) guidelines. It objectively compares this approach against HPLC, defining the operational boundaries where UV-Vis is scientifically defensible.
Chemical Basis & Method Development
The Analyte
-
Chemical Name: o-Acetoacetanisidide (2'-Methoxyacetoacetanilide)
-
Chromophores: The molecule contains an aromatic anisidine ring coupled with an amide and a ketone.
-
Tautomerism: It exhibits keto-enol tautomerism, which can influence absorbance based on solvent polarity and pH.[1]
Solvent Selection & Spectral Scanning
Objective: Determine the optimal wavelength (
-
Solvent Choice: Methanol (HPLC Grade) is recommended over water due to the limited aqueous solubility of o-acetoacetanisidide.[1] Methanol minimizes solvatochromic shifts compared to aprotic solvents like acetonitrile.[1]
-
Protocol:
-
Prepare a stock solution of 20 µg/mL in Methanol.[1]
-
Perform a full scan from 200 nm to 400 nm .[1]
-
Expected Observation: You will typically observe two bands:
-
Band I (Primary): ~240–250 nm (High intensity,
transition of the aromatic ring). -
Band II (Secondary): ~275–285 nm (Lower intensity,
transition involving the carbonyl/amide auxochromes).
-
-
Selection: Select Band II (~280 nm) for quantification if Band I shows solvent cut-off interference or saturation.[1]
-
Validation Workflow (ICH Q2 Compliant)
The following workflow visualizes the logical progression of method validation.
Figure 1: Sequential validation workflow ensuring each parameter meets acceptance criteria before proceeding.
Detailed Experimental Protocols
Linearity (The Calibration Curve)
Scientific Rationale: Verifies that absorbance is directly proportional to concentration (Beer-Lambert Law) within the working range.[1]
-
Step 1: Prepare a Standard Stock Solution (1000 µg/mL) of Reference Standard CAS 92-15-9 in Methanol.[1]
-
Step 2: Prepare 5 working standards by serial dilution: 5, 10, 15, 20, and 25 µg/mL.
-
Step 3: Measure absorbance at determined
(e.g., 280 nm) against a methanol blank. -
Acceptance Criteria:
Precision (Repeatability)
Scientific Rationale: Assesses the method's internal consistency under unchanging conditions.
-
Protocol: Analyze the standard concentration (e.g., 15 µg/mL) six separate times (
). -
Calculation: Determine the % Relative Standard Deviation (% RSD).
-
Acceptance Criteria: % RSD
.[1][3][4]
Accuracy (Recovery Studies)
Scientific Rationale: Ensures the method measures the true value and is not biased by the matrix (though less critical in raw material assay than formulations).
-
Protocol: Spike known amounts of pure o-acetoacetanisidide into a background matrix (or simply use standard addition if matrix is absent) at 80%, 100%, and 120% of the target concentration.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Comparative Analysis: UV-Vis vs. HPLC
This section objectively evaluates when to use UV-Vis versus HPLC for CAS 92-15-9.
Performance Data Comparison
| Feature | UV-Vis Spectrophotometry | HPLC (RP-C18) |
| Primary Use Case | Routine Assay (Purity Check) | Impurity Profiling & Stability |
| Specificity | Low. Cannot distinguish o-acetoacetanisidide from o-anisidine (precursor) if peaks overlap.[1] | High. Chromatographically separates precursor and by-products.[1] |
| LOD/LOQ | ~1–5 µg/mL | ~0.01–0.1 µg/mL |
| Cost per Run | Low (Solvent: <10 mL Methanol) | High (Solvent: Mobile Phase + Column wear) |
| Throughput | High (2 mins/sample) | Low (10–20 mins/sample) |
Decision Matrix
Use the following logic to determine the appropriate method for your lab.
Figure 2: Decision tree for selecting the analytical technique based on data requirements.
Critical Technical Insights (The "Gotchas")
-
Interference Warning: The synthesis of CAS 92-15-9 involves o-anisidine and diketene/ethyl acetoacetate.[1] o-Anisidine absorbs strongly in the UV region. If your sample contains >0.5% o-anisidine, UV-Vis will yield falsely high purity results. HPLC is mandatory for crude samples.[1]
-
Solvent Cut-off: Do not use Acetone or Ethyl Acetate as solvents for UV analysis; their own UV cut-off wavelengths (>250 nm) will mask the analyte's primary absorption bands.[1]
-
Cell Matching: At 280 nm, quartz cuvettes are required.[1] Glass or plastic cuvettes absorb UV light and will invalidate the assay.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5][6][7] Link
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 7592, Acetoacet-o-anisidide.[1][8]Link[1]
-
U.S. Pharmacopeia. (2023).[1][6] General Chapter <1225> Validation of Compendial Procedures. USP-NF.[1] Link[1]
Sources
- 1. CAS 92-15-9: o-Acetoacetanisidide | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. ajprui.com [ajprui.com]
- 5. database.ich.org [database.ich.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetoacetanilide - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
